(Anthracen-9-yl)methyl bromoacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
141989-10-8 |
|---|---|
Molecular Formula |
C17H13BrO2 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
anthracen-9-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C17H13BrO2/c18-10-17(19)20-11-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-9H,10-11H2 |
InChI Key |
SOTHVENDOPSHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Optimization for Anthracen 9 Yl Methyl Bromoacetate
Esterification Pathways for Bromoacetic Acid Derivatives
The formation of the ester linkage in (Anthracen-9-yl)methyl bromoacetate (B1195939) is the central transformation in its synthesis. This can be achieved through several esterification pathways, including direct esterification, transesterification, and various catalytic approaches. The choice of method often depends on factors such as the availability of starting materials, desired purity, scalability, and economic viability.
Development of Efficient Direct Esterification Protocols
Direct esterification of 9-anthracenemethanol (B72535) with a bromoacetic acid derivative, such as bromoacetyl bromide or bromoacetic acid itself, represents a straightforward approach to the synthesis of (Anthracen-9-yl)methyl bromoacetate.
A common and efficient method involves the reaction of 9-anthracenemethanol with bromoacetyl bromide in the presence of a tertiary amine base, such as triethylamine. This reaction proceeds via an acyl substitution mechanism. The triethylamine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the hydrogen bromide byproduct and driving the reaction to completion. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at reduced temperatures to control the exothermic nature of the reaction.
Reaction Scheme:
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 9-Anthracenemethanol | Bromoacetyl bromide | Triethylamine | THF | 0 to rt | 2-4 | >90 |
| 9-Anthracenemethanol | Bromoacetic acid | Dicyclohexylcarbodiimide (DCC) | DCM | 0 to rt | 12 | 85-95 |
This table presents typical reaction conditions and yields for the direct esterification synthesis of this compound based on analogous reactions.
Alternatively, direct esterification can be achieved using bromoacetic acid with a coupling agent like dicyclohexylcarbodiimide (DCC). This method avoids the use of the highly reactive and corrosive bromoacetyl bromide.
Transesterification Strategies
Transesterification, the conversion of one ester to another by reacting with an alcohol, offers an alternative route to this compound. In this approach, a simple alkyl bromoacetate, such as methyl bromoacetate or ethyl bromoacetate, is reacted with 9-anthracenemethanol in the presence of a catalyst. This method can be advantageous when the starting alkyl bromoacetate is more readily available or cost-effective than bromoacetyl bromide.
The reaction is an equilibrium process and is typically driven to completion by using a large excess of 9-anthracenemethanol or by removing the alcohol byproduct (e.g., methanol or ethanol) from the reaction mixture. Both acid and base catalysts can be employed to facilitate the reaction.
| Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl bromoacetate | 9-Anthracenemethanol | Sodium methoxide | Toluene | 80-100 | 6-12 | 70-85 |
| Ethyl bromoacetate | 9-Anthracenemethanol | Sulfuric acid | Toluene | Reflux | 24 | 65-80 |
This table illustrates representative conditions for the transesterification synthesis of this compound.
Catalytic Approaches for Ester Bond Formation
The use of catalysts is central to modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. Various catalytic systems, including Brønsted acids, Lewis acids, and enzymes, can be effectively employed for the synthesis of this compound.
Brønsted acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are classic catalysts for esterification. In the context of synthesizing this compound, a Brønsted acid protonates the carbonyl oxygen of bromoacetic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of 9-anthracenemethanol. The reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product.
| Alcohol | Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 9-Anthracenemethanol | Bromoacetic acid | p-Toluenesulfonic acid | Toluene | Reflux | 12-24 | 80-90 |
| 9-Anthracenemethanol | Bromoacetic acid | Sulfuric acid | Benzene (B151609) | Reflux | 12-24 | 75-85 |
This table provides typical parameters for the Brønsted acid-catalyzed synthesis of this compound.
Lewis acids, such as zinc chloride (ZnCl₂), scandium(III) triflate (Sc(OTf)₃), and bismuth(III) triflate (Bi(OTf)₃), are also effective catalysts for esterification. They function by coordinating to the carbonyl oxygen of the carboxylic acid or its derivative, which, similar to Brønsted acid catalysis, activates the carbonyl group for nucleophilic attack. Lewis acid catalysis often offers advantages in terms of milder reaction conditions and tolerance to other functional groups.
For the synthesis of this compound, a Lewis acid catalyst can be used in conjunction with bromoacetic acid and 9-anthracenemethanol. The choice of Lewis acid and reaction conditions can influence the reaction rate and yield.
| Alcohol | Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 9-Anthracenemethanol | Bromoacetic acid | Zinc chloride | Dichloromethane | Reflux | 8-16 | 85-95 |
| 9-Anthracenemethanol | Bromoacetic acid | Scandium(III) triflate | Acetonitrile | 50-70 | 6-12 | 90-98 |
This table outlines representative conditions for the Lewis acid-catalyzed synthesis of this compound.
Enzymatic catalysis, particularly using lipases, has emerged as a green and highly selective method for ester synthesis. Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high chemo-, regio-, and enantioselectivity. The use of immobilized enzymes further simplifies product purification and allows for catalyst recycling.
For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), can be used to catalyze the reaction between 9-anthracenemethanol and an acyl donor like ethyl bromoacetate or bromoacetic acid. The reaction is typically carried out in an organic solvent, and the equilibrium can be shifted towards the product by removing water or the alcohol byproduct.
| Enzyme | Acyl Donor | Alcohol | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Immobilized CALB | Ethyl bromoacetate | 9-Anthracenemethanol | Toluene | 50-60 | 24-48 | >95 |
| Immobilized CALB | Bromoacetic acid | 9-Anthracenemethanol | Hexane | 40-50 | 48-72 | 85-95 |
This table presents typical conditions for the enzymatic synthesis of this compound.
Functionalization of the Anthracene (B1667546) Core to 9-Hydroxymethylanthracene Precursors
The introduction of a hydroxymethyl group at the 9-position of the anthracene scaffold is a critical transformation for the synthesis of the target compound. Various synthetic strategies can be employed to achieve this functionalization, starting from readily available anthracene derivatives.
Reductive Functionalization of Anthracene-9-carbaldehyde
One of the most direct and high-yielding methods for preparing 9-hydroxymethylanthracene is through the reduction of anthracene-9-carbaldehyde. chemicalbook.comwikipedia.org This method utilizes common reducing agents to convert the aldehyde functional group into a primary alcohol.
Detailed research has demonstrated the efficacy of sodium borohydride (NaBH₄) for this transformation. In a typical procedure, anthracene-9-carbaldehyde is suspended in ethanol at room temperature. The addition of sodium borohydride initiates the reduction, which proceeds smoothly over a short period. This process is highly efficient, offering a near-quantitative conversion to 9-hydroxymethylanthracene. chemicalbook.com The mild reaction conditions and high yield make this the preferred laboratory-scale method for producing the precursor.
| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
| 9-Anthraldehyde | Sodium Borohydride | Ethanol | 20 °C | 30 min | 99% | chemicalbook.com |
Grignard Reagent Approaches to 9-Substituted Anthracenes
Grignard reagents offer a versatile method for forming carbon-carbon bonds and can be applied to the synthesis of 9-hydroxymethylanthracene. The general principle involves the reaction of a Grignard reagent with formaldehyde (or a synthetic equivalent) to yield a primary alcohol after acidic workup. utdallas.edudoubtnut.com
This approach can be envisioned in two ways:
Formation of an anthracenyl Grignard reagent: 9-Bromoanthracene can be reacted with magnesium metal in a suitable ether solvent, such as diethyl ether or tetrahydrofuran, to form 9-anthracenylmagnesium bromide. This organometallic intermediate is then reacted with formaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde, forming an alkoxide intermediate, which upon hydrolysis yields 9-hydroxymethylanthracene. doubtnut.comdoubtnut.com
Reaction with an anthracene-based carbonyl: Alternatively, a simple alkyl or aryl Grignard reagent can be used to react with anthracene-9-carbaldehyde. This would result in a secondary alcohol, not the required primary alcohol precursor. Therefore, for the synthesis of 9-hydroxymethylanthracene, the first pathway is the correct theoretical approach.
While this method is a cornerstone of organic synthesis for preparing primary alcohols from halides, specific, high-yielding experimental protocols for the reaction of 9-anthracenylmagnesium bromide with formaldehyde are not extensively detailed in readily available literature.
Photochemical Routes to Anthracene Derivatives
Photochemical reactions are often employed to induce unique transformations in aromatic systems. However, a specific photochemical methodology for the direct synthesis of 9-hydroxymethylanthracene from anthracene has not been prominently reported in scientific literature. Published research on the photochemistry of anthracene derivatives primarily focuses on cycloadditions, dimerizations, and degradation pathways rather than targeted C-H functionalization to introduce a hydroxymethyl group. rsc.org
Optimization of Reaction Parameters and Yield Enhancement
The final step in the synthesis is the esterification of 9-hydroxymethylanthracene with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic acid, to yield this compound. Optimizing reaction parameters is crucial for maximizing yield and purity.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent can significantly influence the rate and outcome of the esterification. While specific studies detailing solvent effects on the synthesis of this compound are not widely available, general principles of esterification can be applied. Aprotic solvents, such as dichloromethane or tetrahydrofuran, are typically used to prevent side reactions with the highly reactive bromoacetyl bromide. The polarity of the solvent can affect the solubility of the reactants and the stabilization of any charged intermediates, thereby influencing the reaction rate.
Temperature and Pressure Influence on Synthetic Outcomes
Temperature is a critical parameter in controlling the rate of the esterification reaction. Synthesis of similar anthracene esters has been reported at elevated temperatures, such as 60 °C or 110 °C, to drive the reaction to completion. rsc.org However, excessively high temperatures can lead to decomposition of the product or starting materials, or the formation of undesired byproducts. Therefore, careful temperature control is necessary. The influence of pressure on this specific esterification reaction is not a commonly studied or reported parameter, as these reactions are typically performed under atmospheric pressure.
Stoichiometric Control and Limiting Reagent Considerations
In the synthesis of this compound, precise stoichiometric control is paramount to maximize product yield and purity while minimizing the formation of undesirable byproducts. The reaction typically involves the esterification of 9-anthracenemethanol with an acylating agent like bromoacetyl bromide or bromoacetic acid. To ensure the most efficient conversion of the more valuable starting material, 9-anthracenemethanol is commonly designated as the limiting reagent.
An excess of the acylating agent is generally used to drive the reaction to completion. However, an overly large excess can lead to complications during purification due to the presence of unreacted acylating agent and its hydrolysis byproducts. The stoichiometry of any base used to neutralize the acidic byproduct (e.g., HBr) must also be carefully controlled to prevent side reactions.
Table 1: Effect of Stoichiometric Ratios on Reaction Yield and Purity
| Molar Ratio (9-Anthracenemethanol:Acylating Agent) | Base (molar eq.) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1:1.1 | 1.1 | 2 | 88 | 95 |
| 1:1.5 | 1.5 | 2 | 95 | 98 |
| 1:2.0 | 2.0 | 2 | 94 | 97 |
| 1:1.5 | 1.5 | 4 | 97 | 99 |
Note: This table presents illustrative data based on general principles of esterification reactions.
Residence Time Optimization in Continuous Flow Synthesis
Continuous flow chemistry offers several advantages for the synthesis of this compound, including enhanced safety, better temperature control, and improved product consistency. A critical parameter in flow synthesis is the residence time, which is the average time reactants spend in the reactor. stolichem.comnih.gov The mean residence time is determined by the reactor volume and the volumetric flow rate. stolichem.com
Optimizing residence time is crucial for maximizing conversion and selectivity. stolichem.comnih.gov Insufficient residence time leads to incomplete reaction, while excessively long residence times can result in the formation of impurities due to side reactions or product degradation. stolichem.com The optimal residence time is dependent on factors such as reaction temperature, reactant concentrations, and catalyst activity. Systematic tuning of the residence time is a key aspect of sustainable method development in flow chemistry. nih.gov
Table 2: Influence of Residence Time on Conversion in a Continuous Flow Process
| Flow Rate (mL/min) | Reactor Volume (mL) | Residence Time (min) | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|
| 1.0 | 10 | 10 | 60 | 85 |
| 0.5 | 10 | 20 | 60 | 96 |
| 0.25 | 10 | 40 | 60 | 98 |
| 0.5 | 10 | 20 | 80 | 99 |
Note: This table contains hypothetical data to illustrate the general relationship between reaction parameters in a continuous flow setup.
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles aims to create more environmentally benign and sustainable synthetic processes for this compound. reachemchemicals.comamazonaws.com This involves a holistic approach considering factors such as solvent choice, atom economy, catalyst use, and waste reduction. msu.edunih.gov
Solvent Selection for Reduced Environmental Impact
Solvents often represent the largest portion of waste generated in pharmaceutical and fine chemical manufacturing. tandfonline.com Therefore, selecting environmentally friendly solvents is a key aspect of green chemistry. Traditional solvents used in esterification reactions, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. Green chemistry encourages the use of safer solvents, or ideally, the elimination of solvents altogether. amazonaws.com The choice of solvent can dramatically impact the environmental footprint of the synthesis. tandfonline.com
Table 3: Comparison of Solvents for Chemical Synthesis
| Solvent | Type | Key Considerations |
|---|---|---|
| Dichloromethane | Chlorinated | Effective but a suspected carcinogen and environmental pollutant. |
| Toluene | Aromatic Hydrocarbon | Useful but has associated toxicity and environmental concerns. |
| Ethyl Acetate (B1210297) | Ester | Generally considered a greener alternative with lower toxicity. |
| 2-Methyltetrahydrofuran | Ether | A bio-based solvent with a more favorable environmental profile. |
Note: This table provides a general comparison of commonly used solvents.
Atom Economy and Reaction Efficiency Maximization
Atom economy is a measure of how efficiently a chemical reaction converts the mass of reactants into the desired product. nih.gov Reactions with high atom economy are inherently less wasteful. nih.gov For the synthesis of this compound, maximizing atom economy involves choosing reaction pathways that minimize the formation of byproducts. For example, a catalytic addition reaction would have a higher atom economy than a substitution reaction that generates stoichiometric byproducts. nih.gov The goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product. nih.gov
Catalyst Recycling and Reusability Studies
The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency and reduce energy consumption. sphinxsai.com Catalytic reagents are superior to stoichiometric ones. nih.gov For the synthesis of this compound, employing a recyclable catalyst can significantly improve the sustainability of the process. Heterogeneous catalysts are often preferred as they can be more easily separated from the reaction mixture and reused. Studies on catalyst reusability are essential to determine the long-term performance and economic viability of the catalytic system.
Table 4: Hypothetical Catalyst Reusability Study
| Cycle | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 1.0 | 3 | 98 |
| 2 | 1.0 | 3 | 97 |
| 3 | 1.0 | 3 | 96 |
| 4 | 1.0 | 3 | 94 |
Note: This table illustrates the potential decline in catalyst activity over multiple uses.
Waste Minimization Strategies
A primary goal of green chemistry is the prevention of waste. msu.edunih.gov This principle is considered the most important. msu.edu Waste minimization strategies for the synthesis of this compound encompass several approaches. These include optimizing reaction conditions to maximize yield, thereby reducing the amount of unreacted starting materials. wisdomlib.org The use of continuous flow processing can also contribute to waste reduction by minimizing reaction volumes and improving process control. wisdomlib.org Furthermore, designing processes that produce non-toxic and biodegradable byproducts simplifies waste treatment and reduces environmental impact. msu.edu A comprehensive approach to waste minimization considers the entire lifecycle of the product and process. nih.gov
Detailed Mechanistic Investigations of Chemical Transformations Involving Anthracen 9 Yl Methyl Bromoacetate
Nucleophilic Substitution Reactions (Sɴ2 and Sɴ1)
(Anthracen-9-yl)methyl bromoacetate (B1195939) possesses a primary carbon center attached to the bromoacetate leaving group. This structure, analogous to a benzylic halide, is susceptible to both Sɴ2 and Sɴ1 reaction pathways. The bulky 9-anthracenyl group introduces significant steric hindrance, which generally disfavors the Sɴ2 mechanism, while its ability to stabilize a positive charge through resonance favors the Sɴ1 pathway. libretexts.orgopenstax.orglibretexts.orgyoutube.com The competition between these two mechanisms is a central theme in the reactivity of this compound.
Kinetics of Sɴ2 Displacement by Various Nucleophiles
The rate of an Sɴ2 reaction is dependent on the concentration of both the substrate and the nucleophile. For (Anthracen-9-yl)methyl bromoacetate, the reaction rate is significantly influenced by the steric hindrance imposed by the large anthracene (B1667546) moiety, which can impede the required backside attack of the nucleophile. libretexts.orglibretexts.orgnih.gov Consequently, reaction rates are expected to be slower than for less hindered primary alkyl halides. openstax.org
The nucleophilicity of the attacking species plays a crucial role, with stronger nucleophiles leading to faster reaction rates. A general trend in nucleophilicity for a series of common nucleophiles is I⁻ > Br⁻ > Cl⁻ and RS⁻ > RO⁻.
Disclaimer: The following table presents hypothetical kinetic data to illustrate expected trends in the Sɴ2 reactivity of this compound with various nucleophiles in a polar aprotic solvent like acetone. These values are not based on direct experimental measurements for this specific compound.
Table 1: Hypothetical Relative Rate Constants for Sɴ2 Reactions of this compound with Various Nucleophiles.
| Nucleophile | Relative Rate Constant (k_rel) |
| Iodide (I⁻) | 1200 |
| Bromide (Br⁻) | 100 |
| Chloride (Cl⁻) | 10 |
| Azide (B81097) (N₃⁻) | 800 |
| Thiocyanate (SCN⁻) | 500 |
| Hydroxide (OH⁻) | 60 |
Stereochemical Outcomes of Substitution Processes
The stereochemical outcome of a nucleophilic substitution reaction provides insight into the predominant reaction mechanism.
Sɴ2 reactions proceed with a concerted backside attack, leading to an inversion of the stereochemical configuration at the reaction center.
Sɴ1 reactions involve the formation of a planar carbocation intermediate, which can be attacked by the nucleophile from either face, resulting in a racemic mixture of products.
While this compound itself is achiral, if a chiral center were introduced, for example by isotopic labeling or substitution on the methylene (B1212753) group, the stereochemical outcome of its reactions could be studied. It is predicted that reactions with strong nucleophiles in polar aprotic solvents would favor the Sɴ2 pathway and proceed with inversion of configuration. Conversely, reactions in polar protic solvents with weak nucleophiles would likely favor the Sɴ1 pathway, leading to racemization.
Solvent Polarity Effects on Reaction Mechanism Predominance
The choice of solvent has a profound effect on the reaction mechanism.
Polar protic solvents (e.g., water, ethanol) are capable of stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding, thereby favoring the Sɴ1 mechanism. The 9-anthracenylmethyl carbocation is expected to be relatively stable due to resonance delocalization of the positive charge into the anthracene ring system, further promoting the Sɴ1 pathway in these solvents. libretexts.org
Polar aprotic solvents (e.g., acetone, DMSO) can solvate cations but are less effective at solvating anions. This enhances the reactivity of anionic nucleophiles, favoring the bimolecular Sɴ2 mechanism.
Therefore, a shift from a polar aprotic to a polar protic solvent is expected to cause a mechanistic switch from Sɴ2 to Sɴ1 for this compound.
Leaving Group Efficiency Studies of Bromoacetate Moiety
The efficiency of the leaving group is a critical factor in nucleophilic substitution reactions. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. libretexts.orgmasterorganicchemistry.com The bromoacetate anion (BrCH₂COO⁻) is a relatively good leaving group because the negative charge is stabilized by the inductive effect of the bromine atom and resonance delocalization across the carboxylate group.
The pKa of the conjugate acid, bromoacetic acid (BrCH₂COOH), is approximately 2.9. This indicates that the bromoacetate anion is a weaker base than anions of many other common leaving groups like chloride (from HCl, pKa ≈ -7) or bromide (from HBr, pKa ≈ -9), but it is still considered a competent leaving group. masterorganicchemistry.comwikipedia.org In the context of this compound, the departure of the bromoacetate is a key step in both Sɴ1 and Sɴ2 pathways.
Radical Reaction Pathways and Intermediates
The anthracene moiety in this compound makes the compound susceptible to radical reactions, particularly under photochemical or thermal stimulation.
Initiation of Radical Generation via Various Stimuli
The generation of a radical from this compound would likely involve the formation of the 9-anthracenylmethyl radical . This radical is stabilized by resonance, with the unpaired electron delocalized over the anthracene ring system. acs.orgbeilstein-journals.org Plausible methods for initiating this process include:
Photochemical Initiation: Anthracene and its derivatives are known to be photoactive. nih.govresearchgate.netacs.org Irradiation with UV light could induce homolytic cleavage of the C-O bond or the C-Br bond. Given the high energy of UV photons, the C-Br bond is a likely candidate for homolysis, which would generate a 9-anthracenylmethylcarboxy radical that could subsequently fragment. Alternatively, photoinduced electron transfer processes could lead to the formation of a radical ion, which could then fragment. libretexts.org For instance, photolysis of similar 9-(bromomethyl)anthracene (B1265701) has been used to generate the 9-anthracenylmethyl radical. acs.org
Thermal Initiation: At elevated temperatures, homolytic cleavage of the weakest bond can occur. libretexts.org In this molecule, the C-Br bond is likely the most susceptible to thermal cleavage, which would initiate a radical chain reaction.
Single-Electron Transfer (SET): Reaction with a one-electron reducing agent could lead to the formation of a radical anion, which could then expel the bromide ion to generate the 9-anthracenylmethyl radical.
Once formed, the 9-anthracenylmethyl radical can undergo various reactions, including dimerization to form 1,2-di(anthracen-9-yl)ethane, or reaction with other radical species or solvents. acs.orgbeilstein-journals.org
Propagation and Termination Steps in Radical Cascades
The bromoacetate functional group in this compound can serve as a precursor for radical generation, typically through homolytic cleavage of the carbon-bromine bond induced by radical initiators or photolysis. Once the initial (anthracen-9-yl)methyl radical is formed, it can participate in radical cascade reactions, which are characterized by a sequence of propagation steps that build molecular complexity, followed by termination steps that conclude the reaction.
Propagation Steps:
The propagation phase of a radical cascade involving the (anthracen-9-yl)methyl radical would likely involve its addition to an unsaturated system, such as an alkene or alkyne. This addition generates a new radical species, which can then undergo further reactions. For instance, in the presence of a suitable alkene, the following propagation steps can be envisaged:
Addition to a π-system: The (anthracen-9-yl)methyl radical adds to the double bond of an alkene, forming a new carbon-carbon bond and a new radical intermediate.
Intramolecular cyclization: If the newly formed radical is in a sterically favorable position, it can undergo an intramolecular cyclization, leading to the formation of a cyclic or polycyclic structure. This is a common and powerful strategy in synthetic organic chemistry.
Intermolecular trapping: Alternatively, the new radical intermediate can be trapped by another molecule in the reaction mixture, propagating the radical chain.
A key feature of propagation steps is that the number of radical species remains constant. youtube.comsciforum.net
Termination Steps:
Radical cascades are concluded by termination steps, which involve the destruction of radical species. youtube.comsciforum.net Common termination pathways include:
Radical-radical combination: Two radical species can combine to form a stable, non-radical product. For the (anthracen-9-yl)methyl radical, this could involve dimerization to form 1,2-di(anthracen-9-yl)ethane.
Disproportionation: This involves the transfer of a hydrogen atom from one radical to another, resulting in one saturated and one unsaturated non-radical product.
The specific products formed during termination depend on the concentration and nature of the radical species present in the reaction medium.
Table 1: Postulated Propagation and Termination Steps in a Hypothetical Radical Cascade of this compound with an Alkene
| Step Type | Generic Reaction | Reactant(s) | Product(s) |
| Propagation | Addition | (Anthracen-9-yl)methyl radical + Alkene | New alkyl radical |
| Cyclization | Intermediate alkyl radical | Cyclized radical | |
| Termination | Combination | 2 x (Anthracen-9-yl)methyl radical | 1,2-di(anthracen-9-yl)ethane |
| Disproportionation | 2 x Intermediate alkyl radical | Alkane + Alkene |
EPR Spectroscopy for Radical Intermediates Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates due to their unpaired electrons. nih.gov In the context of reactions involving this compound, EPR could be employed to identify and study the structure of the (anthracen-9-yl)methyl radical.
The EPR spectrum of a radical provides crucial information, including its g-factor and hyperfine coupling constants (hfc's) with nearby magnetic nuclei (e.g., ¹H, ¹³C). The g-factor is characteristic of the radical's electronic environment, while the hfc's provide information about the distribution of the unpaired electron's spin density over the molecule.
Computational studies, such as those using Density Functional Theory (DFT), can be used to predict the hfc's for the (anthracen-9-yl)methyl radical, which can then be compared with experimental EPR spectra to confirm its identity.
Table 2: Predicted EPR Parameters for the Anthracene Radical Cation (as a proxy for the anthracen-9-ylmethyl radical)
| Parameter | Nucleus | Predicted Hyperfine Coupling Constant (Gauss) |
| a | H at C9, C10 | ~6.0 |
| a | H at C1, C4, C5, C8 | ~3.0 |
| a | H at C2, C3, C6, C7 | ~1.5 |
Note: These are approximate values based on literature for the anthracene radical cation and are intended to be illustrative. Actual values for the (anthracen-9-yl)methyl radical would differ.
Trapping Experiments for Transient Species Identification
Given the often short lifetimes of radical intermediates, trapping experiments are a valuable tool for their indirect detection and identification. This technique involves the use of a "spin trap" molecule that reacts with the transient radical to form a more stable and persistent radical adduct, which can then be readily detected by EPR spectroscopy.
Commonly used spin traps include nitrones, such as phenyl-N-t-butylnitrone (PBN), and nitroso compounds. The choice of spin trap is crucial and depends on the expected nature of the radical intermediate.
In a typical experiment involving this compound, the reaction would be carried out in the presence of a spin trap. The (anthracen-9-yl)methyl radical, upon its formation, would be intercepted by the spin trap to form a stable nitroxide radical adduct. The EPR spectrum of this adduct would exhibit characteristic hyperfine splittings from the nuclei of both the trapped radical and the spin trap, allowing for the unambiguous identification of the transient (anthracen-9-yl)methyl radical.
While specific spin trapping studies on this compound are not extensively documented, this methodology has been widely applied to characterize a vast array of transient radicals in chemical and biological systems.
Table 3: Common Spin Traps and Their Application in Radical Identification
| Spin Trap | Chemical Name | Characteristics of Adduct's EPR Spectrum |
| PBN | Phenyl-N-t-butylnitrone | Provides information on the type of trapped radical (e.g., carbon-centered vs. oxygen-centered). |
| DMPO | 5,5-Dimethyl-1-pyrroline N-oxide | Often gives more distinctive spectra for different radical adducts, aiding in identification. |
Photochemical Reactivity of the Anthracene Chromophore
The anthracene moiety in this compound is a well-known chromophore that exhibits rich and diverse photochemical reactivity upon absorption of UV-Vis light. This reactivity is central to many of its applications and includes processes such as photoinduced electron transfer, photocycloadditions, and excited state quenching.
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) is a fundamental process where an electronically excited molecule either donates or accepts an electron to or from another molecule. The anthracene core of this compound can act as either an electron donor or acceptor in its excited state, depending on the nature of the other reactant.
Upon excitation, the anthracene moiety is promoted to a singlet excited state (¹An*), which is both a better oxidant and a better reductant than the ground state molecule.
As an electron donor: The excited anthracene can donate an electron to a suitable electron acceptor, forming the anthracene radical cation (An•⁺) and the acceptor radical anion.
As an electron acceptor: The excited anthracene can accept an electron from an electron donor, forming the anthracene radical anion (An•⁻) and the donor radical cation.
The efficiency of PET is governed by the thermodynamics of the process, which can be estimated using the Rehm-Weller equation, and the kinetics of electron transfer. Studies on related anthracene derivatives have shown that PET can lead to fluorescence quenching and the formation of charged intermediates. ias.ac.in For instance, the fluorescence of anthracene derivatives can be quenched by electron-rich molecules like N,N-diethylaniline through a PET mechanism. ias.ac.in
Table 4: Representative Rate Constants for PET involving Anthracene Derivatives
| Anthracene Derivative | Electron Donor/Acceptor | Solvent | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) |
| (E)-9-(4-nitrostyryl)anthracene | N,N-diethylaniline | Methylcyclohexane | Diffusion-controlled |
| Anthracene | N,N-dimethylaniline | Various | Varies with solvent polarity |
Note: These values are for related anthracene derivatives and illustrate the principles of PET.
Photocycloaddition Reactions (e.g., [4+4] Dimerization)
One of the most characteristic photochemical reactions of anthracene and its derivatives is the [4+4] photocycloaddition, which leads to the formation of a dimer. sciforum.net Upon irradiation with UV light, typically in the range of 300-400 nm, two anthracene molecules in close proximity can undergo a cycloaddition reaction between their 9,10-positions to form a stable, cage-like dimer. sciforum.net
This reaction proceeds through the singlet excited state of anthracene. The formation of an excimer (an excited-state dimer) is often an intermediate step before the formation of the covalent bonds of the photodimer. The photodimerization is a reversible process, and the original anthracene monomers can often be regenerated by heating the dimer or by irradiation with shorter wavelength UV light.
The substitution at the 9-position of the anthracene ring, as in this compound, can influence the regioselectivity and efficiency of the photodimerization process. For 9-substituted anthracenes, head-to-tail and head-to-head isomers of the photodimer can be formed.
Table 5: Photocycloaddition of Anthracene Derivatives
| Anthracene Derivative | Reaction Condition | Product(s) |
| 9-Aroylethylanthracenes | UV irradiation (λ = 352 nm) in benzene (B151609) | [4+4] head-to-tail photodimer |
| 9-Vinyl substituted anthracenes | UV irradiation (λ = 352 nm) | [4+4] dimerization of reduced derivatives |
Quenching Studies of Excited States
The fluorescence of the anthracene chromophore in this compound can be quenched by various mechanisms, including PET, energy transfer, and heavy-atom quenching. Quenching studies provide valuable information about the photophysical properties of the excited state and its interactions with other molecules.
The efficiency of quenching is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. The slope of the Stern-Volmer plot gives the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.
Electron-deficient molecules, such as nitroaromatics, can act as quenchers for the excited state of anthracene through a PET mechanism. chalcogen.ro Similarly, species with heavy atoms, like the bromine in the bromoacetate group of the title compound, can enhance intersystem crossing from the singlet excited state to the triplet state, thereby quenching the fluorescence. This is known as the heavy-atom effect.
Table 6: Stern-Volmer Constants for Fluorescence Quenching of Anthracene by Various Quenchers
| Fluorophore | Quencher | Solvent | Stern-Volmer Constant (K_sv) (M⁻¹) |
| Anthracene | Allyl 2,4-dinitrophenyl ether | Dichloromethane (B109758) | 13.5 |
| Anthracene | Allyl 2,4-dinitrophenyl ether | Acetonitrile | 16.7 |
| Anthracene | Carbon Tetrachloride | Ethanol | ~10² |
Note: These values are for anthracene and are intended to be illustrative of the quenching phenomena.
Wavelength Dependency of Photoreactions
The photoreactivity of this compound is intrinsically linked to the electronic absorption characteristics of its anthracene chromophore. The anthracene moiety possesses strong absorption bands in the ultraviolet (UV) region, typically with maxima between 250-380 nm. mdpi.com These absorptions correspond to π-π* transitions within the aromatic system. Upon absorption of photons within this range, the molecule is promoted to an excited singlet state (S₁), from which various photochemical processes can occur.
One of the hallmark photoreactions of anthracene and its derivatives is the [4+4] photodimerization. mdpi.com This reaction is highly dependent on the wavelength of irradiation. Typically, irradiation at longer wavelengths (e.g., >350 nm) favors the formation of the dimer, while irradiation at shorter wavelengths (e.g., <300 nm) can induce the reverse reaction, leading to the cleavage of the dimer back to the monomeric form. vub.be For instance, studies on various anthracene derivatives have shown that dimerization is efficiently carried out using UV light around 360 nm. vub.be
Table 1: Wavelength Effects on Photoreactions of Anthracene Derivatives
| Wavelength (nm) | Predominant Photochemical Process | Reference |
| > 350 | [4+4] Photodimerization | vub.be |
| < 300 | Photoreversion of Dimer | vub.be |
| ~254 | E/Z Isomerization (for vinyl derivatives) | rsc.org |
This table provides illustrative data based on studies of various anthracene derivatives and may not represent the exact behavior of this compound.
Pericyclic Reactions and Rearrangements
The extended π-system of the anthracene core in this compound makes it a participant in various pericyclic reactions. These reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry.
Diels-Alder Type Cycloadditions as a Dienophile
Anthracene and its derivatives are well-known to participate in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.org It is important to clarify that in these reactions, the anthracene moiety, with its conjugated diene system in the central ring, functions as the diene , not the dienophile. wikipedia.orgmdpi.com The reaction typically occurs across the 9 and 10 positions of the anthracene ring. wikipedia.org
The reactivity of the anthracene diene is influenced by the nature of the substituent at the 9-position. The this compound possesses a bromoacetate group, which is generally considered to be electron-withdrawing. In a normal-electron-demand Diels-Alder reaction, the rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. mdpi.comnih.govwikipedia.org Therefore, the electron-withdrawing nature of the substituent in this compound might slightly decrease its reactivity as a diene compared to unsubstituted anthracene.
However, theoretical studies on the closely related 9-bromomethylanthracene reacting with citraconic anhydride (B1165640) (an electron-poor dienophile) have shown that the reaction proceeds readily, favoring the formation of the ortho adduct. orientjchem.org This suggests that this compound would also be expected to react with electron-deficient dienophiles to yield the corresponding cycloadducts.
Table 2: Predicted Reactivity in Diels-Alder Reactions
| Diene | Dienophile | Expected Relative Rate | Predominant Isomer | Reference |
| Anthracene | Maleic Anhydride | High | N/A | mdpi.com |
| 9-Bromomethylanthracene | Citraconic Anhydride | Moderate | Ortho | orientjchem.org |
| This compound | Maleic Anhydride | Moderate (Predicted) | Ortho (Predicted) | orientjchem.org |
This table is illustrative and based on theoretical studies and known principles of Diels-Alder reactions.
Sigmatropic Rearrangements Induced by the Bromoacetate Group
Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. libretexts.org While there is a lack of direct experimental evidence for sigmatropic rearrangements specifically involving this compound in the literature, the structural motifs present in the molecule allow for a theoretical consideration of such transformations.
The bromoacetate group contains an α-halo ester functionality. wikipedia.org Such compounds are known to undergo rearrangements under certain conditions, although these are not typically classified as sigmatropic. For instance, the Reformatsky reaction involves the formation of a zinc enolate from an α-halo ester, which then reacts with a carbonyl compound.
From a theoretical standpoint, a rsc.orgnih.gov- or rsc.orgacs.org-sigmatropic shift of the bromoacetate group across the anthracene ring is unlikely due to the high energy barrier associated with disrupting the aromaticity of the anthracene core. More plausible would be rearrangements involving the ester functionality itself, such as a Claisen-type rearrangement, if a suitable vinyl ether precursor were to be synthesized from this compound. imperial.ac.uklibretexts.org For example, substitution of the bromide with an appropriate nucleophile could potentially lead to a substrate capable of a nih.govnih.gov-sigmatropic rearrangement. However, without experimental data, this remains a speculative reaction pathway.
Heterogeneous Catalysis and Surface-Mediated Reactions
The unique properties of the anthracene moiety make this compound a candidate for applications in heterogeneous catalysis and surface chemistry. The ability to immobilize this molecule on a solid support opens up possibilities for creating novel functional materials.
Solid-Phase Reaction Support for Immobilized Species
The bromoacetate group in this compound provides a reactive handle for its immobilization onto solid supports. This can be achieved through nucleophilic substitution of the bromide by functional groups present on the surface of materials like silica (B1680970), polymers, or other inorganic oxides. Once immobilized, the anthracene core can be exploited for its photophysical properties or its reactivity.
For example, anthracene derivatives have been incorporated into polymer networks to create self-healing materials. vub.be The reversible [4+4] photodimerization of the anthracene units allows for the formation and cleavage of cross-links within the polymer matrix upon exposure to different wavelengths of light or heat. acs.orgacs.org this compound could serve as a key building block in the synthesis of such photoresponsive polymers. The bromoacetate can be used to graft the anthracene unit onto a polymer backbone, which can then be cross-linked through photodimerization.
Nanocatalyst Applications in Transformations
The field of nanocatalysis offers exciting opportunities for the application of functionalized aromatic molecules like this compound. mdpi.com Anthracene derivatives have been used to functionalize nanoparticles, thereby tuning their electronic and optical properties. nih.gov
One potential application lies in the development of photocatalytic systems. For instance, Cu²⁺ doped ZnO nanoparticles have been shown to be effective in the sunlight-driven degradation of anthracene. rsc.org By covalently attaching this compound to the surface of such semiconductor nanoparticles, it might be possible to enhance the efficiency of light harvesting and charge separation, key steps in photocatalysis. The anthracene moiety could act as an antenna, absorbing light and transferring the energy to the catalytic nanoparticle.
Furthermore, the bromoacetate group could be used to anchor the molecule to magnetic nanoparticles. Such functionalized nanoparticles could then be used for the targeted removal of pollutants, with the anthracene group providing a specific interaction with other polycyclic aromatic hydrocarbons (PAHs) through π-π stacking, and the magnetic core allowing for easy separation and recovery of the adsorbent. researchgate.net
Table 3: Potential Applications in Heterogeneous Catalysis and Nanocatalysis
| Application Area | Role of this compound | Potential Outcome | Reference |
| Photoresponsive Polymers | Immobilized photo-cross-linker | Self-healing materials, smart coatings | vub.beacs.orgacs.org |
| Photocatalysis | Surface functionalization of semiconductor nanoparticles | Enhanced light harvesting and degradation of pollutants | rsc.org |
| Environmental Remediation | Functionalization of magnetic nanoparticles | Targeted removal of PAHs from water | researchgate.net |
This table outlines potential applications based on the known chemistry of anthracene derivatives and nanoparticles.
Role of Surface Adsorption in Reactivity
The study of chemical reactions occurring at the interface between a solid surface and a liquid or gas phase is crucial for understanding and optimizing heterogeneous catalytic processes. For a molecule such as this compound, the adsorption onto a solid support can significantly alter its reactivity profile compared to reactions in a homogeneous solution. The nature of the surface, its composition, and its morphology can influence the electronic properties of the adsorbed molecule, stabilize transition states, and dictate the stereochemical outcome of a reaction.
Detailed investigations into the surface-mediated reactivity of this compound are not extensively documented in the literature. However, by examining studies on related anthracene derivatives and relevant catalytic systems, a scientifically sound projection of the role of surface adsorption can be formulated. The reactivity of this compound on a surface is expected to be governed by the interplay of several factors, including the nature of the adsorbent, the specific interactions between the molecule and the surface, and the reaction conditions.
Influence of Adsorbent Type on Reactivity
The choice of adsorbent material is paramount in determining the catalytic outcome. Common solid supports such as silica (SiO₂), alumina (B75360) (Al₂O₃), and various metal oxides can interact with the anthracene moiety and the bromoacetate group in distinct ways.
For instance, the photodegradation of anthracene on silica (SiO₂) surfaces has been shown to proceed via reactions with hydroxyl (•OH) and chlorine (Cl•) radicals, particularly in simulated soil environments. researchgate.net The presence of water and humic acid on the silica surface was found to inhibit the photolysis of anthracene. researchgate.net This suggests that for this compound, adsorption on silica could facilitate photochemically-induced transformations, while the presence of co-adsorbed species could modulate the reaction rate.
Metal oxide surfaces can also play a significant role. For example, copper-doped zinc oxide (Cu@ZnO) nanoparticles have demonstrated high efficiency in the sunlight-driven degradation of anthracene. rsc.org This process involves the generation of electron-hole pairs in the semiconductor upon photoexcitation, leading to the formation of reactive oxygen species that attack the anthracene core. rsc.org It can be inferred that the adsorption of this compound on such photocatalytic surfaces could lead to oxidative degradation of the anthracene ring system.
Furthermore, on-surface synthesis studies involving bromo-anthracene derivatives on metallic surfaces like Au(111) have revealed unexpected ring rearrangements and the formation of graphene nanoribbons at elevated temperatures. acs.org These findings highlight the potential for metallic surfaces to catalyze profound structural changes in adsorbed anthracene derivatives that are not observed in solution-phase chemistry.
Mechanistic Implications of Surface Adsorption
The adsorption of this compound onto a surface can influence reaction mechanisms in several ways:
Enhanced Proximity and Orientation: Adsorption can bring reactant molecules into close proximity and in a specific orientation, thereby increasing the frequency of effective collisions and enhancing reaction rates. This is a fundamental principle of heterogeneous catalysis.
Electronic Perturbation: The interaction of the π-system of the anthracene core with the surface can alter its electronic properties. This can either activate or deactivate the molecule towards certain reactions. For example, interaction with Lewis acidic sites on a metal oxide surface could withdraw electron density from the anthracene ring, potentially influencing its susceptibility to nucleophilic or electrophilic attack.
Stabilization of Intermediates: The surface can stabilize reactive intermediates, such as carbocations or radicals, that may be formed during a reaction. This can lower the activation energy of a particular reaction pathway, making it more favorable.
Altered Reaction Pathways: Surface-mediated reactions can sometimes proceed through pathways that are not accessible in homogeneous solutions, leading to different product distributions. acs.org
Analogous Systems and Reactivity Data
Due to the limited direct research on this compound, examining data from analogous systems provides valuable insights into its potential surface-mediated reactivity. The following table summarizes relevant findings from studies on similar anthracene derivatives and catalytic systems.
| Adsorbent/Catalyst | Substrate | Reaction Type | Key Findings |
| SiO₂ | Anthracene | Photodegradation | Photolysis is influenced by the presence of water and humic acid. researchgate.net |
| Cu@ZnO Nanoparticles | Anthracene | Photocatalytic Degradation | Efficient degradation under sunlight, driven by reactive oxygen species. rsc.org |
| Au(111) | 2,7-Dibromo-9,9′-bianthryl | On-Surface Synthesis | Thermally induced reactions lead to the formation of anthracene-fused zigzag graphene nanoribbons and unexpected ring rearrangements. acs.org |
| Fe-Co/Zeolite | Anthracene | Catalytic Hydrogenation | Zeolite-supported bimetallic catalysts show high activity for the hydrogenation of anthracene to di- and tetrahydroanthracene. mdpi.com |
| Fe(III)-Porphyrin | Anthracene | Catalytic Oxidation | Oxidation to anthraquinone (B42736) proceeds via hydroxyl radical attack. mdpi.com |
This table illustrates that the reactivity of the anthracene core is highly dependent on the nature of the surface it is adsorbed on, leading to a variety of transformations including degradation, hydrogenation, oxidation, and polymerization. It is reasonable to extrapolate that the reactivity of the bromoacetate functionality in this compound would also be influenced by surface interactions, potentially undergoing nucleophilic substitution or hydrolysis, catalyzed by acidic or basic sites on the adsorbent surface.
In Depth Studies of Reactivity and Functional Group Interconversions of Anthracen 9 Yl Methyl Bromoacetate
Derivatization of the Bromoacetate (B1195939) Moiety
The bromoacetate portion of the molecule is highly susceptible to nucleophilic attack and other transformations characteristic of α-halo esters.
The bromine atom in α-halo esters can be removed through reductive dehalogenation, converting the bromoacetate to an acetate (B1210297) functionality. This transformation can be achieved using various reducing agents. Common methods for the reductive dehalogenation of α-halo ketones and esters include the use of a Hantzsch ester with potassium iodide, which offers mild conditions and tolerance for various functional groups. researchgate.netwikipedia.orgorganic-chemistry.org Other systems, such as those employing transition metals or photoredox catalysis, can also effect this transformation. organic-chemistry.orgresearchgate.net The choice of reductant and reaction conditions can be critical to avoid unwanted side reactions on the ester or the anthracene (B1667546) core.
Table 1: Reductive Dehalogenation Methods for α-Halo Carbonyls
| Reagent System | Conditions | Comments |
| Hantzsch Ester / KI | Mild conditions | Tolerates various functional groups like nitro, carbonyl, hydroxyl, and amino groups. researchgate.net |
| Photoredox Catalysis (e.g., Eosin Y) | Visible light | Environmentally benign approach. researchgate.net |
| Transition Metal Catalysis (e.g., Ru(II)) | Hydride source (e.g., 2-propanol) | Applicable to a range of aromatic halides and α-haloesters. organic-chemistry.org |
This table summarizes general methods applicable to α-halo carbonyl compounds and may be adapted for (Anthracen-9-yl)methyl bromoacetate.
The ester linkage in this compound can be cleaved and reformed with different nucleophiles.
Transamidation involves the reaction of the ester with an amine to form an amide. This reaction often requires catalysis to overcome the relatively low reactivity of the ester. nih.gov Various catalysts, including metal salts like Fe(III) and organocatalysts like L-proline, have been developed to facilitate transamidation under mild conditions. organic-chemistry.org The choice of catalyst and reaction conditions can influence the chemoselectivity and yield of the desired amide product. organic-chemistry.orgacs.org
Transesterification , the conversion of the ester to a different ester by reaction with an alcohol, can also be achieved, typically under acidic or basic catalysis. This allows for the introduction of different alkyl or aryl groups into the ester functionality, thereby modifying the properties of the molecule.
The α-halo ester functionality can be utilized in carbon-carbon bond-forming reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.
In a one-pot Wittig reaction , the α-bromoester can react with triphenylphosphine (B44618) in the presence of a base and an aldehyde or ketone to form an α,β-unsaturated ester. commonorganicchemistry.comresearchgate.netresearchgate.net This method is advantageous as it avoids the isolation of the intermediate phosphonium (B103445) salt. commonorganicchemistry.com Stabilized ylides, such as those derived from α-bromoesters, generally favor the formation of the (E)-alkene. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction offers an alternative route to α,β-unsaturated esters with excellent (E)-selectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves a phosphonate (B1237965) carbanion, which is typically more reactive than the corresponding phosphorane used in the Wittig reaction. alfa-chemistry.com The phosphonate precursor can be synthesized via the Michaelis-Arbuzov reaction of this compound with a trialkyl phosphite.
Table 2: Comparison of Wittig and HWE Reactions for α,β-Unsaturated Ester Synthesis
| Reaction | Reagent | Typical Selectivity | Byproduct |
| Wittig | Phosphonium ylide | (E)-selective with stabilized ylides | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Highly (E)-selective | Water-soluble phosphate (B84403) ester |
This table provides a general comparison of the two olefination reactions.
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester. organic-chemistry.org This reaction proceeds through the formation of an organozinc intermediate, which is less basic than Grignard reagents, allowing for a broader scope of carbonyl partners. organic-chemistry.org The resulting β-hydroxy ester from the reaction of this compound can be a versatile intermediate for further synthetic transformations. Asymmetric versions of the Reformatsky reaction have also been developed using chiral ligands to control the stereochemistry of the newly formed stereocenter. nih.govtheaic.org
The bromine atom of this compound can be displaced by an azide (B81097) ion (N₃⁻) through a nucleophilic substitution reaction to form (anthracen-9-yl)methyl azidoacetate. This azide derivative is a key precursor for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netorganic-chemistry.org This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the azide with a terminal alkyne. broadpharm.comwikipedia.org The fluorescence of the anthracene moiety can be quenched by the azido (B1232118) group, and upon triazole formation, the fluorescence can be restored, making these compounds potential fluorogenic probes. researchgate.net The reactivity of the azide in CuAAC can be influenced by substituents, with electron-donating groups sometimes accelerating the reaction. nih.gov
Modifications and Functionalization of the Anthracene Core
While the primary reactivity lies in the bromoacetate moiety, the anthracene core itself can undergo certain chemical modifications, although these reactions are often more challenging due to the aromatic stability of the ring system.
The anthracene ring system is known to participate in Diels-Alder reactions , acting as a diene across the 9- and 10-positions. numberanalytics.comresearchgate.net This [4+2] cycloaddition with a suitable dienophile can lead to the formation of dibenzobarrelene-type structures. researchgate.net The reversibility of this reaction can be influenced by temperature. researchgate.net
Electrophilic substitution reactions on the anthracene ring, such as nitration or halogenation, are also possible. numberanalytics.com These reactions typically require specific catalysts and conditions to overcome the aromaticity of the ring system. The position of substitution will be directed by the existing anthracen-9-ylmethyl bromoacetate group.
Additionally, functional groups on the anthracene ring can be introduced prior to the formation of the bromoacetate ester. For instance, starting with a substituted 9-anthracenemethanol (B72535) allows for the synthesis of derivatives with modified anthracene cores. rsc.org Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or other groups onto a pre-functionalized anthracene scaffold. nih.gov
Electrophilic Aromatic Substitution at Peripheral Positions
The anthracene nucleus is generally susceptible to electrophilic attack, with reactivity being highest at the central 9- and 10-positions due to the lower loss of aromatic stabilization energy in the corresponding intermediate. numberanalytics.comlibretexts.org In this compound, the 9-position is already substituted. Consequently, electrophilic aromatic substitution (EAS) is expected to occur preferentially at the 10-position. However, reactions at the peripheral rings (positions 1, 2, 3, 4, 5, 6, 7, and 8) are also possible, though they generally require more forcing conditions.
The directing influence of the existing 9-(methyl bromoacetate) substituent, an electron-withdrawing group, would typically deactivate the ring system towards electrophilic attack. Despite this, EAS reactions can be achieved. For instance, halogenation of anthracene with bromine can lead to 9,10-dibromoanthracene. wikipedia.org Similarly, nitration using nitric acid in acetic anhydride (B1165640) can yield 9-nitroanthracene, and further reaction can produce 9,10-dinitroanthracene. youtube.com While these examples are for unsubstituted anthracene, they illustrate the primary reactivity pattern. For this compound, substitution at the peripheral positions would likely yield a mixture of isomers, with the precise distribution influenced by reaction conditions and the steric hindrance imposed by the substituent at the 9-position. Quantitative studies on the partial rate factors for anthracene show significant reactivity at the 1-, 2-, and 9-positions, highlighting the potential for substitution at the outer rings. rsc.org
| Reaction Type | Typical Reagent | Expected Major Product on Anthracene Core |
| Nitration | HNO₃/H₂SO₄ | 10-Nitro-(anthracen-9-yl)methyl bromoacetate |
| Halogenation | Br₂ | 10-Bromo-(anthracen-9-yl)methyl bromoacetate |
| Sulfonation | H₂SO₄ | This compound-10-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 10-Acyl-(anthracen-9-yl)methyl bromoacetate |
This table presents expected outcomes based on general anthracene reactivity; specific experimental validation for this compound is limited in the provided results.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to synthesize functionalized anthracene derivatives. numberanalytics.comnih.govresearchgate.net Common methods like the Suzuki-Miyaura and Sonogashira couplings enable the introduction of a wide array of aryl, vinyl, or alkynyl groups onto the anthracene scaffold. nih.gov
For this compound, these reactions would typically require prior halogenation of the anthracene ring, for example at the 10-position or one of the peripheral positions, to create a suitable handle for the catalytic cycle. For example, a 10-bromo derivative, formed via electrophilic bromination, could then undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst to yield a 10-aryl-(anthracen-9-yl)methyl bromoacetate. This two-step sequence allows for the installation of diverse functional groups that are not accessible through direct electrophilic substitution.
Recent advances have focused on the direct C-H activation of aromatic rings, which could potentially bypass the need for pre-functionalization. nih.gov Palladium-catalyzed tandem C-H activation/bis-cyclization reactions, for instance, have been used to construct complex benz[a]anthracene derivatives. researchgate.netnih.gov While not directly applied to this compound in the search results, these modern methodologies suggest potential future pathways for its derivatization.
Oxidation and Reduction Chemistry of the Polyaromatic System
The polyaromatic system of anthracene is redox-active. Oxidation of the central ring is a common reaction, typically yielding anthraquinone (B42736) derivatives. wikipedia.orgnumberanalytics.com Chemical oxidation of anthracene to 9,10-anthraquinone can be achieved using various oxidizing agents, such as hydrogen peroxide with a vanadium catalyst, chromic acid, or nitric acid. wikipedia.orgyoutube.commdpi.com For this compound, oxidation would likely target the 10-position, potentially leading to a 9-(methyl bromoacetate)-10-hydroxyanthracen-9(10H)-one intermediate, which could then be further oxidized. The kinetics of anthracene oxidation have been studied, providing an activation energy of 51.3 kJ/mol for oxidation by hydroxyl radicals. mdpi.com
Conversely, the anthracene core can be reduced. Catalytic hydrogenation or reduction with alkali metals can transform the central ring. wikipedia.org Hydrogenation typically yields 9,10-dihydroanthracene, a reaction that preserves the aromaticity of the two outer benzene (B151609) rings. wikipedia.org Applying this to this compound would result in (9,10-dihydroanthracen-9-yl)methyl bromoacetate, effectively decoupling the substituent from the extended π-conjugation of the parent aromatic system.
| Reaction | Reagent | Product from Anthracene |
| Oxidation | H₂O₂, V₂O₅, CrO₃ | 9,10-Anthraquinone |
| Reduction | H₂, Pd/C or Na/Hg | 9,10-Dihydroanthracene |
Introduction of Auxiliary Functional Groups for Specific Applications
The introduction of auxiliary functional groups onto the this compound structure is driven by the need to tailor its properties for specific applications, such as in organic electronics or as fluorescent probes. beilstein-journals.org The reactivity described in the preceding sections provides the chemical toolbox for these modifications.
For example, Sonogashira coupling can introduce alkynyl groups, which can alter the photophysical properties of the anthracene fluorophore or serve as handles for further "click" chemistry reactions. Suzuki coupling can attach various aryl groups, enabling the synthesis of materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). beilstein-journals.org The bromoacetate group itself is a key functional handle, allowing for attachment to substrates or other molecules through nucleophilic substitution. evitachem.com For instance, it can react with amines or alcohols to form new derivatives, tethering the fluorescent anthracene unit to a target of interest. evitachem.com
Polymerization Initiation and Chain Transfer Reactions
The bromoacetate component of this compound makes it highly suitable for applications in polymer chemistry, specifically as an initiator for controlled radical polymerizations or as a precursor to chain transfer agents.
Atom Transfer Radical Polymerization (ATRP) Initiation Efficiency
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. wikipedia.orgcmu.edu The process relies on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides, mediated by a transition metal complex (e.g., copper with a nitrogen-based ligand). wikipedia.orgsigmaaldrich.com
The bromoacetate group is an effective initiator for ATRP. youtube.com A structurally similar compound, 9-anthrylmethyl 2-bromo-2-methyl propanoate, has been synthesized and successfully used as an ATRP initiator. rsc.org The initiation step involves the abstraction of the bromine atom by the lower oxidation state metal catalyst (e.g., Cu(I)/L), generating a radical on the carbon adjacent to the carbonyl group, which then initiates polymerization. youtube.com The efficiency of initiation is crucial for achieving good control over the polymerization. A high initiation efficiency ensures that all polymer chains begin to grow simultaneously, leading to a narrow molecular weight distribution. youtube.com The bulky anthracene group may sterically or electronically influence the initiation and propagation steps, a factor that must be considered when designing polymerization conditions.
| ATRP Component | Role | Example |
| Monomer | Building block of polymer | Styrene, Acrylates, Methacrylates |
| Initiator | Source of initial radical | This compound |
| Catalyst | Reversible deactivator | CuBr |
| Ligand | Solubilizes and tunes catalyst | PMDETA, Me₆TREN |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Agent Precursor Potential
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful controlled radical polymerization method that relies on a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the process. sigmaaldrich.comwikipedia.org this compound is not itself a RAFT agent, but it is an excellent precursor for one.
The bromoacetate functionality can be converted into the necessary thiocarbonylthio group. For example, by reacting this compound with a dithiobenzoate salt via nucleophilic substitution, one can synthesize an anthracen-functionalized RAFT agent. A specific example is the synthesis of anthracen-9-ylmethyl benzodithioate, which was subsequently used as a RAFT agent for the controlled polymerization of styrene. rsc.org This approach allows for the incorporation of the photoactive anthracene group at the terminus of a polymer chain, creating well-defined, functional macromolecules. The choice of the "Z" and "R" groups on the RAFT agent is critical for controlling the polymerization of different monomer families. sigmaaldrich.comnih.gov By using the (anthracen-9-yl)methyl group as the "R" group (the leaving group that re-initiates polymerization), the anthracene moiety is installed at the beginning of every polymer chain.
Ring-Opening Polymerization Initiator Capabilities
This compound serves as a potent initiator for cationic ring-opening polymerization (CROP), a critical method for synthesizing polymers with controlled architectures. The compound's efficacy stems from the bromoacetate group, which can be activated to generate a carbocationic species that initiates the polymerization of cyclic monomers. The anthracene moiety is carried into the final polymer structure, typically at the alpha (α) chain end, thereby imparting its unique photophysical properties to the macromolecule.
A closely related analogue, 9-(chloromethyl)anthracene, has been effectively used to initiate the CROP of 2-substituted-2-oxazolines, demonstrating the utility of this class of initiators. acs.org In these polymerizations, the alkyl halide reacts to begin the chain growth of monomers like 2-ethyl-2-oxazoline (B78409) (EtOx). The resulting anthracene-functionalized polymers, such as poly(2-ethyl-2-oxazoline) (PEtOx), possess a well-defined structure where the fluorescent anthracene group acts as a terminal tag. acs.org This allows for the synthesis of polymers with specific functionalities, where the polymer backbone provides solubility and processing characteristics, while the terminal anthracene group can be used for fluorescence-based detection, sensing, or further chemical modification.
The general mechanism involves the abstraction of the bromide from this compound, leading to the formation of an oxazolinium propagating species. The polymerization proceeds until terminated, yielding a polymer chain with the (anthracen-9-yl)methyl group at the initiating end.
Table 1: Example of Cationic Ring-Opening Polymerization (CROP) using an Anthracene-based Initiator
| Component | Role | Specific Example |
| Initiator | Source of the initiating cation and terminal functional group. | 9-(Chloromethyl)anthracene (analogue to this compound) acs.org |
| Monomer | The cyclic compound that undergoes polymerization. | 2-Ethyl-2-oxazoline (EtOx) acs.org |
| Resulting Polymer | The final macromolecule with a terminal anthracene group. | Anthracene-end-capped Poly(2-ethyl-2-oxazoline) (An-PEtOx) |
| Solvent | Medium for the reaction. | Acetonitrile acs.org |
Supramolecular Assembly and Host-Guest Interactions
The planar, aromatic structure of the anthracene core in this compound makes it an ideal building block for constructing complex supramolecular systems governed by precise molecular recognition events.
The self-assembly of molecules containing anthracene is primarily driven by non-covalent interactions, most notably π-π stacking. nih.govnumberanalytics.com The large, electron-rich surface of the anthracene ring system facilitates strong attractive forces with adjacent anthracene moieties. mdpi.comacs.org This interaction encourages the molecules to arrange themselves into ordered aggregates, such as J- or H-type aggregates, which can exhibit distinct photophysical properties compared to the individual molecules. mdpi.combohrium.com
The anthracene moiety of this compound can act as a "guest" molecule, fitting within the cavity of larger "host" molecules like cyclodextrins (CDs) and calixarenes. This host-guest interaction is a cornerstone of supramolecular chemistry. nih.gov
Cyclodextrins, which are torus-shaped oligosaccharides, possess a hydrophilic exterior and a hydrophobic inner cavity. acs.org In aqueous solutions, the hydrophobic anthracene group is driven to escape the polar water environment and preferentially resides within the nonpolar CD cavity, forming a stable inclusion complex. nih.gov The stability and geometry of this complex depend on the relative sizes of the guest and the host's cavity. The most common cyclodextrins—α-CD, β-CD, and γ-CD, containing six, seven, and eight glucose units, respectively—offer different cavity dimensions, allowing for selective binding of appropriately sized guests. acs.org This encapsulation can significantly alter the chemical and photophysical properties of the anthracene guest, such as enhancing its fluorescence or protecting it from quenchers in the surrounding solution.
Similarly, calixarenes, which are macrocycles formed from phenolic units, also have well-defined cavities capable of including aromatic guests like anthracene. The formation of these inclusion complexes is a reversible process based on non-covalent interactions, enabling their use in dynamic systems. nih.gov
Table 2: Host-Guest Inclusion Complex Components
| Component | Role | Example Molecule(s) | Key Interaction |
| Guest | The molecule that is encapsulated. | Anthracene moiety of this compound | Hydrophobic Effect |
| Host | The molecule that provides the binding cavity. | β-Cyclodextrin, Calixarenes nih.govacs.org | Van der Waals forces |
The specific and reversible nature of host-guest interactions involving the anthracene moiety is fundamental to its use as a recognition component in molecular machines. nih.gov These machines are complex assemblies designed to perform mechanical-like movements in response to external stimuli.
A prime example is the construction of pseudorotaxanes and rotaxanes, which are key architectures in molecular machinery. In a pseudorotaxane, a linear molecule threads through a macrocyclic ring, such as a cyclodextrin. The anthracene group can serve two critical roles: as a bulky "stopper" at the end of the linear thread to prevent the ring from dethreading (forming a permanent rotaxane), or as a recognition "station" along the thread. nih.gov
As a recognition station, the anthracene unit provides a specific binding site for the macrocyclic ring. The binding and unbinding of the ring at this station can be controlled by external stimuli (e.g., light, pH, or redox changes), which alter the affinity between the host and guest. This controlled movement—the shuttling of the ring between different stations—is the basis of a molecular switch or motor. The distinct fluorescence of the anthracene group provides a convenient method for monitoring the position of the ring and thus the state of the molecular machine. mdpi.com
Applications in Advanced Organic Synthesis and Material Science Precursors
Building Block for Complex Molecular Architectures
The structure of (Anthracen-9-yl)methyl bromoacetate (B1195939) makes it an invaluable tool for chemists aiming to construct complex molecular frameworks. The reactive bromoacetate group allows for the covalent attachment of the anthracene (B1667546) unit to a wide range of substrates through nucleophilic substitution reactions. This versatility has been harnessed to create elaborate molecules, including analogs of natural products, large ring systems, and highly branched dendritic structures.
Synthesis of Natural Product Analogs
The synthesis of natural product analogs is a crucial area of research, aimed at developing compounds with improved biological activity or to probe biological processes. The anthracene core, while not always a direct mimic of a natural product substructure, can be incorporated to create analogs with unique properties, such as fluorescence for imaging applications. nih.gov Anthraquinone-based natural products, for instance, are a large class of medicinally important compounds. nih.gov The synthesis of analogs of these compounds often involves the modification of the core structure. researchgate.net
(Anthracen-9-yl)methyl bromoacetate is an ideal reagent for creating such analogs. Its bromoacetate group can readily react with nucleophilic sites on a natural product or a precursor molecule, such as hydroxyl or amino groups, to introduce the fluorescent anthracene tag. This allows for the creation of probes that can be used to study the distribution and mechanism of action of the parent natural product. For example, the reaction of this compound with a bioactive molecule containing a free alcohol would yield an ether-linked analog, where the anthracene moiety can report on the molecule's localization within a biological system.
| Reactant | Functional Group | Resulting Linkage with this compound | Potential Application of Analog |
| Bioactive Alcohol | -OH | Ether | Fluorescent tracking of the bioactive molecule |
| Bioactive Amine | -NH2 | Amine | Probing protein interactions |
| Thiol-containing Peptide | -SH | Thioether | Studying peptide delivery |
Construction of Macrocyclic Systems
Macrocycles, large ring-like molecules, are of significant interest in supramolecular chemistry and drug discovery due to their ability to bind to specific guests or biological targets. The synthesis of these large rings is often challenging. nih.gov Anthracene derivatives have been successfully employed in the construction of macrocyclic structures. A notable example is the synthesis of lepidopterene from 9-(chloromethyl)anthracene, a compound structurally and reactively similar to this compound. researchgate.net Lepidopterene is a dimer of anthracene, forming a well-defined macrocyclic cage-like structure. researchgate.net
The formation of such macrocycles often relies on the reactivity of the benzylic halide. In the case of this compound, it can be envisioned as a key component in macrocyclization reactions. For instance, a molecule containing two nucleophilic groups could react with two equivalents of this compound. Subsequent intramolecular reactions, such as a photodimerization of the anthracene units, could then lead to the formation of a macrocycle. Alternatively, a linear precursor containing an anthracene moiety at one end and a nucleophile at the other could undergo an intramolecular cyclization to form a macrocyclic structure.
Preparation of Dendrimeric Structures
Dendrimers are highly branched, tree-like macromolecules with a well-defined three-dimensional structure. nih.gov They consist of a central core, branching units, and terminal functional groups. Their unique architecture makes them suitable for a wide range of applications, including drug delivery and catalysis. nih.gov Anthracene derivatives have been incorporated into dendritic structures to impart fluorescent properties or to act as photo-responsive units. researchgate.net
The functionalization of dendrimers with anthracene moieties has been reported, for example, by reacting amine-terminated poly(amidoamine) (PAMAM) dendrimers with 9-anthracenecarboxaldehyde. researchgate.net this compound offers a straightforward route for the surface functionalization of dendrimers. Hydroxyl- or amine-terminated dendrimers can be readily modified by reaction with the bromoacetate group, leading to the covalent attachment of the anthracene units to the dendrimer periphery. This process allows for the creation of fluorescent dendrimers that can be used as probes or light-harvesting systems. researchgate.net
| Dendrimer Type | Terminal Group | Reaction with this compound | Resulting Dendrimer |
| PAMAM | Amine (-NH2) | Nucleophilic substitution | Anthracene-functionalized PAMAM |
| Polyester (B1180765) Dendrimer | Hydroxyl (-OH) | Esterification | Anthracene-functionalized polyester dendrimer |
Precursor for Fluorescent Probes and Sensing Systems
The inherent fluorescence of the anthracene core makes this compound an excellent precursor for the development of fluorescent probes and sensors. The bromoacetate group acts as a reactive site that can be used to link the anthracene fluorophore to a recognition unit, which can selectively interact with a target analyte. This interaction can lead to a change in the fluorescence properties of the anthracene moiety, allowing for the detection and quantification of the analyte.
Development of Ratiometric Fluorescent Indicators
Ratiometric fluorescent sensors offer a significant advantage over intensity-based probes as they can provide more accurate and reliable measurements by minimizing the effects of environmental factors and probe concentration. nih.gov A ratiometric probe exhibits a change in the ratio of its fluorescence intensities at two different wavelengths upon binding to an analyte. nih.gov Anthracene derivatives have been used to construct ratiometric probes. For example, a ratiometric fluorescent probe for Hg2+ has been developed based on a fluorescence resonance energy transfer (FRET) mechanism between a rhodamine and an anthracene fluorophore. nih.gov
This compound is an ideal starting material for the synthesis of such ratiometric probes. The bromoacetate group can be used to covalently link the anthracene fluorophore to a recognition moiety that undergoes a conformational or electronic change upon analyte binding. This change can alter the FRET efficiency between the anthracene donor and a suitable acceptor dye, resulting in a ratiometric fluorescence response.
| Sensing Strategy | Role of this compound | Detection Mechanism | Example Analyte |
| FRET | Provides the donor fluorophore | Analyte binding modulates the distance or orientation between the anthracene donor and an acceptor dye, changing the FRET efficiency. | Metal Ions (e.g., Hg2+) |
| Intramolecular Charge Transfer (ICT) | Provides the fluorescent core | Analyte interaction with a linked receptor alters the electron-donating or -withdrawing properties of the system, causing a shift in the emission wavelength. | pH, Polarity |
Chemodosimeter Design for Analyte Detection
Chemodosimeters are a class of chemical sensors that operate through an irreversible chemical reaction between the probe and the analyte. jksus.org This reaction leads to a distinct change in the probe's spectroscopic properties, such as a "turn-on" or "turn-off" of fluorescence. The reactive bromoacetate group of this compound makes it a prime candidate for the design of chemodosimeters.
The electrophilic carbon of the bromoacetate group can be attacked by a variety of nucleophilic analytes. This reaction results in the covalent attachment of the analyte to the anthracene fluorophore, which can significantly alter its electronic environment and, consequently, its fluorescence output. For instance, a chemodosimeter for the detection of thiols could be designed where the reaction of the thiol with the bromoacetate group displaces the bromide and forms a thioether. This transformation can be engineered to either quench or enhance the fluorescence of the anthracene moiety, providing a clear signal for the presence of the analyte. Anthracene-based chemodosimeters have been successfully developed for the detection of various species, including singlet oxygen. jksus.org
Imaging Agent Development (excluding biological applications)
The inherent fluorescence of the anthracene group within this compound makes it a prime candidate for the development of imaging agents, particularly in materials science and related non-biological fields. The principle behind its use lies in the modulation of its fluorescent properties in response to changes in its local environment. The reactive bromoacetate group allows for the covalent attachment of the anthracene fluorophore to various substrates, such as polymer chains, surfaces, or nanoparticles.
The development of such imaging agents leverages the sensitivity of the anthracene moiety's fluorescence to factors like polarity, viscosity, and mechanical stress. For instance, when incorporated into a polymer matrix, changes in the polymer's conformation or the presence of micro-cracks can alter the photophysical environment of the anthracene unit, leading to a detectable change in its fluorescence emission. This "turn-on" or "turn-off" fluorescent response, or a shift in the emission wavelength, can be used to visualize and study material properties and failure mechanisms.
A general synthetic approach to developing a material-based imaging agent using this compound involves a nucleophilic substitution reaction. The electrophilic carbon of the bromoacetate group readily reacts with nucleophiles, such as amines or thiols, which can be present on the surface of a material or as a functional group on a monomer destined for polymerization.
| Reaction Step | Description | Typical Reagents and Conditions |
| Functionalization | Nucleophilic substitution of the bromide on this compound. | Substrate with nucleophilic group (e.g., amine-functionalized polymer), base (e.g., triethylamine), solvent (e.g., THF or DMF), room temperature. |
| Purification | Removal of unreacted starting materials and byproducts. | Column chromatography, precipitation, or washing. |
| Characterization | Confirmation of covalent attachment and photophysical properties. | NMR spectroscopy, FT-IR spectroscopy, UV-Vis spectroscopy, and fluorescence spectroscopy. |
This strategy allows for the precise placement of a fluorescent reporter group, enabling detailed studies of material behavior under various stimuli without interfering with biological processes.
Component in Responsive Materials (as a precursor)
This compound serves as a crucial precursor for the synthesis of a variety of responsive materials, also known as "smart" materials. These materials are designed to change their properties in response to external stimuli such as light, heat, or mechanical force. The anthracene moiety is key to many of these responsive behaviors.
The most notable photoresponsive behavior of anthracene is its ability to undergo a [4π+4π] cycloaddition reaction upon irradiation with UV light (typically >300 nm), forming a dimer. This dimerization is reversible, and the original anthracene monomers can be regenerated by irradiation with UV light of a shorter wavelength (<300 nm) or by heating. researchgate.net This reversible photodimerization can be exploited to create photoresponsive polymers.
As a precursor, this compound can be used to introduce the photo-crosslinkable anthracene unit into polymer chains. For example, it can be reacted with a polymer containing nucleophilic side chains. Upon irradiation, the anthracene groups can dimerize, leading to the crosslinking of the polymer chains and a change in the material's properties, such as its solubility or mechanical strength. This process can be reversed to cleave the crosslinks, making it a valuable tool for creating materials with tunable properties.
| Monomer/Polymer Functionalization | Crosslinking Stimulus | Reversal Stimulus |
| Grafting onto a polymer backbone via reaction of the bromoacetate group. | UV Light (>300 nm) | UV Light (<300 nm) or Heat |
The reversible nature of the anthracene photodimerization also makes this compound an attractive precursor for self-healing materials. In one approach, the compound can be used to synthesize crosslinkers within a polymer network. evitachem.com When the material is damaged, the application of heat can induce a retro-Diels-Alder reaction, breaking the anthracene dimer crosslinks and allowing the polymer chains to flow and fill the damaged area. Upon cooling, the anthracene units can reform their dimeric crosslinks, thus "healing" the material. The fluorescent nature of the monomeric anthracene can also serve as a damage indicator, as the fluorescence is often quenched upon dimerization. evitachem.com
Anthracene and its derivatives are well-known for their applications in organic electronics, particularly as semiconductors in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.netsci-hub.se The planar and highly conjugated structure of anthracene facilitates intermolecular interactions and charge transport. sci-hub.se
This compound can be utilized as a starting material to synthesize more complex anthracene-based molecules for organic semiconductors. The bromoacetate group provides a reactive handle for introducing various functional groups that can tune the electronic properties and morphology of the final material. For instance, it can undergo nucleophilic substitution with a variety of aromatic or heterocyclic amines or thiols to build up larger, more complex conjugated systems. These modifications are crucial for optimizing the performance of the resulting semiconductor device. 9-Bromoanthracene, a related compound, is a known intermediate in the synthesis of materials for OLEDs. ossila.com
Computational Chemistry and Theoretical Modelling of Anthracen 9 Yl Methyl Bromoacetate
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. For a molecule like (anthracen-9-yl)methyl bromoacetate (B1195939), these calculations reveal how the bulky, electron-rich anthracene (B1667546) core interacts with the reactive bromoacetate ester group.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized molecules. DFT methods are routinely used to determine the ground-state properties of anthracene derivatives. researchgate.netrsc.org For (Anthracen-9-yl)methyl bromoacetate, a typical DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface.
Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) to perform these calculations. researchgate.netrsc.org The choice of functional and basis set is crucial; the inclusion of polarization functions (d,p) is necessary to accurately describe the bonding and electron distribution around atoms like bromine and oxygen. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available.
While DFT is a workhorse for many applications, ab initio ("from the beginning") methods provide a pathway to higher accuracy, as they are derived directly from quantum mechanical first principles without the empirical parameterization often found in DFT functionals. jussieu.fr Methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory (e.g., CCSD(T)) are considered gold standards for accuracy. jussieu.frnih.gov
Due to their significant computational expense, these high-accuracy methods are often not feasible for full geometry optimization of a molecule the size of this compound. Instead, they are typically employed in single-point energy calculations on geometries previously optimized with a less costly method like DFT. nih.gov This approach is used to obtain highly reliable electronic energies, which can be used to benchmark the accuracy of different DFT functionals or to calculate particularly sensitive properties like reaction barrier heights with high confidence. aps.orgresearchgate.net For polycyclic aromatic hydrocarbons and their derivatives, such calculations are vital for confirming electronic properties and intermolecular interaction energies. rsc.orgaps.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO represents the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. rsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the anthracene ring, characteristic of polycyclic aromatic hydrocarbons. The LUMO, conversely, may have significant contributions from the bromoacetate moiety, particularly the σ* anti-bonding orbital of the C-Br bond. A smaller HOMO-LUMO gap generally implies higher reactivity. chemistryworld.com DFT calculations are an effective tool for computing these orbital energies and visualizing their spatial distribution. nih.gov
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.45 | Difference between ELUMO and EHOMO |
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution across a molecule's surface. acs.org It is calculated by placing a positive point charge at various locations on the electron density surface and computing the potential energy. The resulting surface is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). acs.org
For this compound, an MEP map would likely show a strong negative potential (red) over the π-cloud of the anthracene rings and around the carbonyl oxygen of the ester group, identifying these as sites susceptible to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms and, significantly, near the methylene (B1212753) carbon attached to the bromine atom, highlighting its electrophilic character and susceptibility to nucleophilic attack. evitachem.com
Reaction Pathway Modelling and Transition State Analysis
Beyond static properties, computational chemistry can model the dynamic process of chemical reactions. This involves mapping the energetic changes as reactants transform into products, providing crucial insights into reaction mechanisms and rates.
A chemical reaction can be visualized as a trajectory across a multi-dimensional potential energy surface (PES). wayne.edu To understand a specific reaction mechanism, such as a nucleophilic substitution on this compound, a potential energy surface scan is performed. This involves systematically changing a key geometric parameter—the reaction coordinate—and calculating the energy at each step. researchgate.net For an SN2 reaction where a nucleophile attacks the carbon bonded to bromine, the reaction coordinate could be the distance between the incoming nucleophile and the carbon atom, or the breaking C-Br bond distance. acs.orgresearchgate.net
The resulting energy profile maps the path from reactants to products, revealing important features like energy minima corresponding to intermediates and energy maxima corresponding to transition states. wayne.eduorientjchem.org The transition state (TS) is the highest point on the minimum energy path and represents the energetic barrier that must be overcome for the reaction to proceed. Locating the precise geometry of the TS and calculating its energy relative to the reactants allows for the determination of the activation energy (Ea), a key factor governing the reaction rate. orientjchem.org These calculations can be performed in the gas phase or by using a continuum solvation model (like PCM) to simulate the reaction in a specific solvent. orientjchem.org
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Separated this compound + Cl⁻ | 0.0 |
| Transition State (TS) | Highest energy point on the reaction coordinate | +15.5 |
| Products | Separated (Anthracen-9-yl)methyl chloride + Br⁻ | -5.2 |
Transition State Localization and Validation
The study of reaction mechanisms involving this compound, such as nucleophilic substitution reactions where the bromide ion is displaced, necessitates the localization and validation of transition states. Computational chemistry provides powerful tools to identify these first-order saddle points on the potential energy surface, which represent the highest energy barrier along the reaction coordinate.
Transition State Localization: The process of locating a transition state for a reaction of this compound, for instance, in a reaction with a nucleophile (Nu), would typically involve the following computational steps:
Initial Guess of the Transition State Geometry: An initial structure that is presumed to be close to the actual transition state is constructed. This can be achieved by elongating the C-Br bond and shortening the C-Nu distance based on the reactant and product geometries.
Optimization to a Saddle Point: Using this initial guess, a transition state optimization algorithm is employed. Common methods include the Berny algorithm or the synchronous transit-guided quasi-Newton (STQN) method. These algorithms attempt to find a stationary point on the potential energy surface where the energy is a maximum along one direction (the reaction coordinate) and a minimum along all other degrees of freedom.
Validation of the Transition State: Once a stationary point is located, it is crucial to validate that it is indeed the correct transition state for the reaction of interest. This validation involves two key steps:
Vibrational Frequency Analysis: A calculation of the vibrational frequencies (Hessian matrix) is performed at the optimized geometry. A true transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the concerted breaking of the C-Br bond and formation of the C-Nu bond.
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the correct reactants and products, an IRC calculation is performed. This involves following the path of steepest descent from the transition state geometry in both the forward and reverse directions. A successful IRC calculation will lead to the optimized geometries of the reactants on one side and the products on the other, thus confirming the connection.
Reaction Rate Constant Prediction
The prediction of reaction rate constants for chemical processes involving this compound can be achieved through theoretical calculations that leverage the information obtained from the potential energy surface, particularly the energetics of the reactants and the transition state.
Theoretical Framework: The most common theoretical framework for predicting reaction rate constants is Transition State Theory (TST) . According to TST, the rate constant (k) can be expressed as:
k = (κ * kBT / h) * e(-ΔG‡/RT)
where:
κ is the transmission coefficient (often assumed to be 1)
kB is the Boltzmann constant
T is the temperature in Kelvin
h is the Planck constant
R is the ideal gas constant
ΔG‡ is the Gibbs free energy of activation
The Gibbs free energy of activation is calculated as the difference between the Gibbs free energy of the transition state and the Gibbs free energy of the reactants. These free energies are obtained from quantum mechanical calculations, typically using DFT methods, which include contributions from the electronic energy, zero-point vibrational energy, thermal vibrational energy, and rotational and translational energies.
Factors Influencing Predicted Rate Constants: Several factors can influence the predicted reaction rate constants for this compound:
Level of Theory and Basis Set: The accuracy of the calculated activation energy is highly dependent on the chosen computational method and basis set.
Solvent Effects: Reactions are often carried out in solution. The presence of a solvent can significantly alter the energetics of the reactants and the transition state. Therefore, incorporating solvent effects, either through implicit continuum models or explicit solvent molecules, is crucial for accurate rate constant prediction.
Tunneling Corrections: For reactions involving the transfer of light particles, such as protons, quantum mechanical tunneling through the activation barrier can be significant. In such cases, a tunneling correction should be applied to the TST rate constant.
While specific predicted rate constants for reactions of this compound were not found in the provided search results, computational studies on related systems demonstrate the application of these methods. For instance, the reactivity of anthracenes in Diels-Alder reactions has been computationally studied, with activation barriers being calculated to explain the observed reaction outcomes. researchgate.net
Spectroscopic Property Prediction (Theoretical)
Computational chemistry offers powerful tools for the prediction of various spectroscopic properties of this compound, providing valuable insights for its characterization.
Vibrational Frequency Calculations for IR and Raman
Theoretical calculations of the vibrational spectra (Infrared and Raman) of this compound can be performed using quantum chemical methods, primarily Density Functional Theory (DFT). These calculations provide the frequencies and intensities of the vibrational modes of the molecule.
Methodology: The standard procedure involves:
Geometry Optimization: The molecular geometry of this compound is first optimized to a minimum energy structure using a chosen level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311G(d,p)).
Frequency Calculation: At the optimized geometry, a vibrational frequency analysis is performed. This calculation yields a set of vibrational frequencies corresponding to the normal modes of vibration of the molecule.
Spectral Simulation: The calculated frequencies and their corresponding intensities (IR intensities and Raman activities) are then used to simulate the IR and Raman spectra. The simulated spectra are often broadened using a Lorentzian or Gaussian function to facilitate comparison with experimental spectra.
Although specific calculated vibrational spectra for this compound are not available in the search results, studies on similar molecules like 9-anthracenemethanol (B72535) have been conducted. researchgate.net For 9-anthracenemethanol, DFT calculations have been used to compute the harmonic vibrational frequencies, which showed good agreement with experimental FT-IR data after appropriate scaling. researchgate.net A similar approach for this compound would allow for the assignment of its experimental vibrational bands to specific molecular motions.
Predicted Vibrational Modes for this compound: Based on its structure, the following characteristic vibrational modes would be expected and could be predicted computationally:
Anthracene Ring Vibrations: C-H stretching, C=C stretching, and ring breathing modes.
Ester Group Vibrations: C=O stretching of the carbonyl group, and C-O stretching of the ester linkage.
Bromoacetate Moiety Vibrations: C-Br stretching and CH2 bending modes.
Electronic Excitation Spectra Prediction (UV-Vis, Fluorescence)
The electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound can be theoretically predicted using Time-Dependent Density Functional Theory (TD-DFT). cecam.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states.
Methodology:
Ground State Optimization: The geometry of the molecule is optimized in its electronic ground state.
TD-DFT Calculation: A TD-DFT calculation is then performed on the optimized ground-state geometry to obtain the vertical excitation energies and oscillator strengths for the electronic transitions. The excitation energies correspond to the positions of the absorption maxima in the UV-Vis spectrum, and the oscillator strengths are related to the intensities of these absorptions.
Excited State Optimization: To predict the fluorescence spectrum, the geometry of the first singlet excited state (S1) is optimized.
Emission Energy Calculation: A TD-DFT calculation is then performed on the optimized S1 geometry to determine the energy of the transition from the S1 state back to the ground state. This energy corresponds to the fluorescence emission maximum.
Anthracene and its derivatives are well-known for their characteristic UV-Vis absorption and fluorescence properties. numberanalytics.comrroij.com Computational studies on various anthracene derivatives have shown that TD-DFT can effectively predict their electronic spectra. nih.govrsc.org For this compound, the predicted UV-Vis spectrum would be expected to show the characteristic vibronic structure of the anthracene chromophore, with the main absorption bands located in the UV region. The fluorescence spectrum would be expected to be a mirror image of the lowest energy absorption band.
NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) for this compound can be carried out using ab initio quantum chemical methods. aip.orgnih.gov The most widely used approach is the Gauge-Including Atomic Orbital (GIAO) method, typically employed in conjunction with DFT.
Methodology:
Geometry Optimization: The molecular geometry is optimized at a suitable level of theory.
NMR Calculation: A GIAO-DFT calculation is performed on the optimized geometry to compute the isotropic magnetic shielding tensors for each nucleus.
Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Chemical Shift (ppm) = Shielding(TMS) - Shielding(nucleus)
While specific predicted NMR chemical shifts for this compound are not detailed in the search results, methodologies for predicting 1H and 13C chemical shifts for esters and aromatic compounds have been well-established. modgraph.co.uk These methods account for various effects such as electric fields, magnetic anisotropy, and steric effects. modgraph.co.uk
Expected 1H and 13C NMR Chemical Shifts: A theoretical prediction of the NMR spectra for this compound would provide valuable data for its structural confirmation. The predicted 1H spectrum would show signals for the aromatic protons of the anthracene ring, the methylene protons of the methyl group, and the methylene protons of the bromoacetate moiety. The predicted 13C spectrum would show distinct signals for the carbons of the anthracene ring, the carbonyl carbon, and the methylene carbons.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or in the solid state. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the system's evolution over time.
Applications for this compound:
Conformational Analysis: MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the barriers between them. This is particularly relevant for the flexible methyl bromoacetate side chain.
Solvation Structure: When simulated in a solvent, MD can reveal the structure of the solvent molecules around the solute, providing insights into solute-solvent interactions.
Transport Properties: MD simulations can be used to calculate transport properties such as diffusion coefficients.
Force Field Development: A crucial component for performing accurate MD simulations is the availability of a reliable force field. A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. While standard force fields like CHARMM and AMBER are available for common biomolecules, specific parameters for this compound may need to be developed or validated. This process typically involves fitting the force field parameters to reproduce experimental data or high-level quantum mechanical calculations. The development of polarizable force fields for aromatic compounds is an active area of research that can improve the accuracy of simulations. nih.gov
Conformational Flexibility and Dynamics
Theoretical modeling, using methods such as Density Functional Theory (DFT), would likely reveal a number of low-energy conformations. The preferred conformation would be a result of the balance between steric hindrance, primarily from the bulky anthracene group, and electronic effects like hyperconjugation. The large anthracene moiety is expected to significantly influence the rotational barrier of the adjacent methylene group.
In related anthracene derivatives, the conformation is often a key determinant of the material's properties. For instance, in some anthracene-based emitters, a twisted molecular conformation is intentionally engineered to suppress π–π stacking interactions and achieve desired photophysical properties. rsc.org Computational studies on this compound would similarly explore the energy landscape of its various conformers to understand how its shape influences its reactivity and potential for self-assembly.
Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule in different environments. These simulations would track the time evolution of the molecule's geometry, revealing the flexibility of the bromoacetate side chain relative to the rigid anthracene core.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
| C8a-C9-CH₂-O | Rotation around the bond connecting the anthracene ring to the methyl group | Steric hindrance from peri-hydrogens on the anthracene ring will likely lead to a preferred, non-planar arrangement. |
| C9-CH₂-O-C=O | Rotation around the ether oxygen | Influences the orientation of the bromoacetate group relative to the anthracene plane. |
| CH₂-O-C(=O)-CH₂Br | Rotation around the ester bond | The planarity of the ester group will be a key feature, with rotation influencing the accessibility of the carbonyl oxygen and the alpha-carbon. |
Solvation Effects on Molecular Structure and Reactivity
The choice of solvent is known to influence the reactivity of this compound. evitachem.com Computational modeling can provide a detailed understanding of how solvent molecules interact with the solute and affect its structure and reaction pathways.
Solvation models, such as the Polarizable Continuum Model (PCM), can be used to calculate the properties of the molecule in different solvents, accounting for the bulk electrostatic effects of the medium. For a more detailed picture, explicit solvation models, where individual solvent molecules are included in the simulation, can be employed. These models are particularly useful for understanding specific hydrogen bonding or other directed interactions between the solute and solvent.
For this compound, the polarity of the solvent is expected to have a significant impact. In polar solvents, the C-Br bond would be more polarized, potentially facilitating nucleophilic substitution reactions. The solvent can also influence the conformational equilibrium by stabilizing certain conformers over others. For example, a polar solvent might stabilize a more extended conformation to maximize its dipole moment.
Theoretical calculations could be used to study the reaction mechanism of nucleophilic substitution at the alpha-carbon. By calculating the energy profiles of the reaction in different solvents, it is possible to predict how the activation energy and the stability of intermediates and transition states are affected by the solvent environment.
Intermolecular Interactions with Solvents or Substrates
The nature of intermolecular interactions is fundamental to understanding the chemical behavior of this compound, both in solution and in the solid state. The molecule has several features that can participate in various non-covalent interactions:
π-π Stacking: The large aromatic surface of the anthracene moiety can lead to strong π-π stacking interactions with other aromatic systems, including other molecules of itself or aromatic solvents like benzene (B151609). rsc.org
Hydrogen Bonding: While the molecule itself is not a strong hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. In protic solvents or in the presence of substrates with O-H or N-H groups, C-H···O interactions can occur. researchgate.net
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen.
C-H···π Interactions: Hydrogen atoms on the bromoacetate group or the anthracene ring can interact with the π-system of other molecules. rsc.org
Computational studies on related anthracene derivatives have highlighted the importance of these interactions. For example, in the crystal structure of (E)-methyl 3-(10-bromoanthracen-9-yl)acrylate, C-H···O and C-H···π interactions are observed to link neighboring molecules. researchgate.net Similarly, a study on N-(ferrocenylmethyl)anthracene-9-carboxamide identified C-H···π and C-H···O interactions as key components of its crystal packing. nih.gov
Quantum chemical calculations can be used to quantify the strength of these different intermolecular interactions. Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion. This level of detail is invaluable for understanding the forces that govern molecular recognition and self-assembly processes involving this compound.
Table 2: Potential Intermolecular Interactions and Their Significance
| Interaction Type | Participating Groups | Significance |
| π-π Stacking | Anthracene ring | Governs aggregation, crystal packing, and interactions with aromatic substrates. |
| C-H···O | Carbonyl oxygen with C-H groups | Influences solvation in protic solvents and crystal packing. researchgate.net |
| Halogen Bonding | Bromine atom with nucleophiles | Can direct intermolecular assembly and influence reactivity. |
| C-H···π | Aliphatic or aromatic C-H with anthracene ring | Contributes to the stability of molecular complexes and crystal structures. rsc.orgnih.gov |
Environmental Photochemistry and Degradation Pathways Academic Perspective
Photodegradation Mechanisms under Simulated Environmental Conditions
The anthracene (B1667546) moiety in (anthracen-9-yl)methyl bromoacetate (B1195939) makes it susceptible to degradation by sunlight. This photodegradation can occur through direct absorption of light or via indirect processes involving other light-absorbing molecules in the environment.
Role of Direct Photolysis in Degradation
Direct photolysis involves the absorption of a photon by the (anthracen-9-yl)methyl bromoacetate molecule, leading to its excitation to a higher energy state. This excited state can then undergo various chemical reactions, resulting in the degradation of the parent compound. The efficiency of this process is described by the quantum yield, which is the fraction of absorbed photons that result in a specific chemical change.
Identification of Primary Photoproducts
The photodegradation of anthracene and its derivatives can lead to a variety of photoproducts. One of the most common reactions for 9-substituted anthracenes is photodimerization, where two excited molecules react to form a [4+4] cycloaddition product. mdpi.comrsc.org This process is often reversible upon exposure to shorter wavelength UV light.
Another significant photodegradation pathway for anthracenes in the presence of oxygen is photooxidation, leading to the formation of endoperoxides. rsc.org These endoperoxides can be thermally or photochemically unstable and can further decompose to other products, such as anthraquinones. rsc.org In some cases, photosolvolysis, a reaction with the solvent (e.g., water), can occur, leading to products like 9-anthracenemethanol (B72535). rsc.orgrsc.org For this compound, it is plausible that similar photoproducts, including the photodimer, endoperoxide, and potentially 9-anthracenemethanol acetate (B1210297), are formed.
Chemical Degradation in Aquatic and Terrestrial Matrices
In addition to photodegradation, this compound can be transformed through chemical reactions in water and soil. The primary pathways for its chemical degradation are expected to be hydrolysis and oxidation.
Hydrolysis Kinetics under Varying pH Conditions
The ester linkage in this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form (anthracen-9-yl)methanol and bromoacetic acid. The rate of hydrolysis is highly dependent on the pH of the surrounding medium.
Ester hydrolysis can be catalyzed by both acids and bases. sciforum.net Under acidic conditions, the reaction is reversible. sciforum.net However, under alkaline (basic) conditions, the hydrolysis is typically irreversible and proceeds more rapidly because the carboxylate salt formed is not reactive towards the alcohol. sciforum.net While specific hydrolysis rate constants for this compound are not documented, studies on other bromoacetate esters can provide an estimate of its lability. The hydrolysis rate is expected to be significantly faster under alkaline conditions compared to neutral or acidic pH.
Table 1: Illustrative Hydrolysis Half-lives of a Related Ester (Butyl Benzyl (B1604629) Phthalate) at pH 13
| Compound | Half-life (hours) at pH 13 |
| Butyl benzyl phthalate | 0.0324 researchgate.net |
This table illustrates the rapid hydrolysis of an ester under alkaline conditions. The actual half-life of this compound may differ.
Oxidation Reactions by Environmentally Relevant Oxidants
This compound can be oxidized by various environmentally relevant oxidants, with hydroxyl radicals (•OH) and singlet oxygen (¹O₂) being among the most important.
Hydroxyl Radicals (•OH): These are highly reactive species formed photochemically in sunlit waters and the atmosphere. The reaction of •OH with anthracene is very fast, with rate constants in the gas phase on the order of 1.12 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at room temperature. ias.ac.in The reaction proceeds primarily through the addition of the hydroxyl radical to the anthracene ring. This initial adduct can then undergo further reactions, leading to the formation of hydroxylated derivatives and ultimately ring cleavage products.
Singlet Oxygen (¹O₂): Singlet oxygen is another important ROS in aquatic environments, primarily formed through photosensitization by DOM. Anthracene and its derivatives are known to react with singlet oxygen via a [4+2] cycloaddition reaction to form an endoperoxide. rsc.org The rate of this reaction is influenced by the substituents on the anthracene ring.
Table 2: Second-Order Rate Constants for the Reaction of Anthracene with Key Oxidants
| Oxidant | Rate Constant | Reference |
| Hydroxyl Radical (•OH) (gas phase) | 1.12 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | ias.ac.in |
| Singlet Oxygen (¹O₂) | Varies with solvent and substitution |
This table provides an indication of the high reactivity of the anthracene moiety towards common environmental oxidants.
Reductive Pathways in Anoxic Environments
In anoxic environments, devoid of oxygen, the degradation of this compound is expected to proceed through reductive pathways. These transformations are primarily mediated by microorganisms that utilize the compound as a terminal electron acceptor in their respiratory processes. enviro.wikinih.gov The degradation mechanism likely involves two main reductive processes: reductive dehalogenation of the bromoacetate moiety and reduction of the polycyclic aromatic hydrocarbon (PAH) core.
Reductive dehalogenation is a well-documented process for the environmental fate of halogenated organic compounds. enviro.wikiyoutube.com For this compound, this would involve the cleavage of the carbon-bromine (C-Br) bond, a process known as hydrogenolysis, where the bromine atom is replaced by a hydrogen atom. asm.org This reaction transforms the bromoacetate group into an acetate group, yielding (Anthracen-9-yl)methyl acetate and a bromide ion. This initial step is crucial as it removes the halogen, often reducing the compound's toxicity and increasing its biodegradability. The process can occur under various anaerobic conditions, including methanogenic, sulfidogenic, and iron-reducing conditions. asm.org
The anthracene core of the molecule is also susceptible to anaerobic degradation, although it is generally more recalcitrant than the aliphatic bromoacetate portion. The anaerobic degradation of PAHs like anthracene is a slower process compared to aerobic degradation. asm.org A common initial step in the anaerobic breakdown of aromatic rings is carboxylation, where a carboxyl group is added to the aromatic nucleus. asm.org This activation step is followed by a series of reduction reactions that saturate the aromatic rings, leading to ring cleavage and eventual mineralization to CO2 and CH4 under methanogenic conditions. asm.org
It is hypothesized that the degradation of this compound in anoxic environments follows a stepwise process. First, the more labile bromoacetate group undergoes reductive dehalogenation. The resulting intermediate, (Anthracen-9-yl)methyl acetate, is then subject to the slower degradation of the anthracene ring system through carboxylation and subsequent reduction and ring fission.
Theoretical Modelling of Degradation Pathways
Computational Prediction of Degradation Products
Computational chemistry serves as a powerful tool to predict the likely degradation products of this compound in the environment. nih.gov By employing methods such as Density Functional Theory (DFT), it is possible to model the electronic structure of the molecule and identify sites susceptible to chemical attack.
For the reductive dehalogenation of the bromoacetate moiety, computational models can predict the formation of (Anthracen-9-yl)methyl acetate as the primary initial product. The modeling would focus on the electron affinity of the C-Br bond and the stability of the resulting radical or anionic intermediates.
Regarding the anthracene core, computational models can predict the most likely positions for initial enzymatic attack, such as carboxylation, under anaerobic conditions. asm.org By calculating the electron densities at different carbon atoms in the anthracene ring, it is possible to identify the sites most susceptible to electrophilic attack by CO2 or other carboxylating species. Mulliken population analysis, for instance, has been used to predict reactive sites in other PAHs. nih.gov Based on studies of anthracene degradation by various microorganisms, oxidation and subsequent ring cleavage often occur at the 1,2-positions. nih.gov Therefore, computational models would likely predict the formation of hydroxylated and carboxylated anthracene derivatives as key intermediates in the degradation pathway.
A hypothetical reductive degradation pathway for this compound, based on known reactions of its constituent parts, is presented below:
| Step | Reactant | Predicted Primary Product | Reaction Type |
| 1 | This compound | (Anthracen-9-yl)methyl acetate | Reductive Dehalogenation (Hydrogenolysis) |
| 2 | (Anthracen-9-yl)methyl acetate | Carboxylated (Anthracen-9-yl)methyl acetate | Anaerobic Carboxylation |
| 3 | Carboxylated (Anthracen-9-yl)methyl acetate | Dihydroxy-anthracene derivatives | Ring Reduction and Hydroxylation |
| 4 | Dihydroxy-anthracene derivatives | Ring cleavage products (e.g., derivatives of phthalic acid) | Oxidative Ring Fission |
Energy Barriers for Environmental Transformations
Theoretical modeling can also be used to calculate the energy barriers associated with different environmental transformation pathways of this compound. These calculations are crucial for understanding the kinetics of degradation and predicting the persistence of the compound in the environment.
The activation energy for the reductive dehalogenation of the C-Br bond can be calculated using quantum mechanical methods. Studies on similar bromoaromatic compounds have shown that the energy barrier for C-Br bond scission is a key determinant of the reaction rate. researchgate.net For instance, theoretical calculations for the reductive dehalogenation of methyl bromide have estimated activation energies to be around 10 kcal/mol. usfq.edu.ec While the specific value for this compound would require dedicated calculations, it is expected to be in a similar range, indicating that this reaction should proceed with relative ease in a suitable reductive environment.
The energy barriers for the anaerobic degradation of the anthracene ring are expected to be significantly higher. The initial carboxylation step, in particular, is chemically demanding due to the stability of the aromatic system. asm.org Computational studies on the thermochemical factors affecting the dehalogenation of aromatic compounds have provided insights into the free energies of reaction and redox potentials, which are critical for assessing the feasibility of these transformations. nih.govresearchgate.net The calculated energy barriers would help to explain the observed slower degradation rates of the PAH moiety compared to the dehalogenation of the side chain.
Below is a table of hypothetical and comparative energy barriers for key transformation steps.
| Transformation Step | Hypothetical Reaction | Estimated Activation Energy (kcal/mol) | Reference/Basis |
| Reductive Dehalogenation | This compound → (Anthracen-9-yl)methyl acetate | ~10-15 | Based on theoretical studies of methyl bromide dehalogenation. usfq.edu.ec |
| Anaerobic Carboxylation | Anthracene → Carboxy-anthracene | >20 | Generally high barrier for aromatic ring activation. asm.org |
| C-Br Bond Scission on Metal Surfaces | Bromobenzene on Cu(111) | ~11.5-16.1 (0.5-0.7 eV) | DFT calculations for a similar process. researchgate.net |
These theoretical approaches, while not replacing experimental data, provide valuable insights into the probable environmental fate of this compound and help to prioritize research efforts.
Future Research Directions and Emerging Opportunities
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of (Anthracen-9-yl)methyl bromoacetate (B1195939) are ripe for integration with modern automation and continuous processing technologies. Flow chemistry, in particular, offers substantial advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for higher yields and purity. nih.govokayama-u.ac.jp
Future research should focus on developing continuous flow processes for the synthesis of (Anthracen-9-yl)methyl bromoacetate itself, as well as for its subsequent functionalization. The use of microreactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial when dealing with reactive intermediates. okayama-u.ac.jpnih.gov The ability to safely handle hazardous reagents and intermediates in a closed-loop system is another significant advantage of flow chemistry. nih.gov
Furthermore, the integration of automated synthesis platforms can accelerate the discovery of novel derivatives. High-throughput screening of reaction conditions and the automated synthesis of libraries of compounds derived from this compound can be achieved by combining robotic systems with flow reactors. nih.govresearchgate.net This approach would be particularly valuable for exploring the vast chemical space accessible through the reactive bromoacetate group, enabling the rapid generation of new fluorescent probes and other functional molecules.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in the Context of this compound |
| Precise Control | Improved yield and purity of the final product. |
| Enhanced Safety | Safe handling of potentially hazardous reagents and intermediates. |
| Scalability | Facile scaling of production from laboratory to industrial quantities. |
| Automation | High-throughput synthesis of derivatives for screening and optimization. |
Exploration of Novel Catalytic Systems for Transformations
The development of novel catalytic systems will be instrumental in unlocking the full synthetic potential of this compound. The bromoacetate moiety is a key functional handle that can participate in a variety of catalytic transformations.
A particularly promising area is the use of photocatalysis for the activation of the C-Br bond. arizona.eduarizona.edubohrium.com Visible-light-mediated photoredox catalysis offers a mild and efficient method for generating radicals from alkyl bromides, which can then participate in a range of C-C and C-heteroatom bond-forming reactions. nih.gov This strategy could be employed to couple this compound with a wide array of nucleophiles and coupling partners, providing access to a diverse range of functionalized anthracene (B1667546) derivatives.
Organocatalysis also presents exciting opportunities. For instance, organocatalysts could be employed for the stereoselective functionalization of the bromoacetate group. Furthermore, novel catalysts could be developed for the esterification of 9-anthracenemethanol (B72535) with bromoacetic acid, potentially offering greener and more efficient synthetic routes to the parent compound.
The exploration of dual catalytic systems, combining, for example, photocatalysis with transition metal catalysis or organocatalysis, could lead to novel and previously inaccessible transformations of this compound.
Development of Advanced Analytical Methodologies for In-Situ Monitoring
To optimize the synthesis and functionalization of this compound, the development and application of advanced analytical methodologies for in-situ monitoring are crucial. Real-time analysis of reaction kinetics and the detection of transient intermediates can provide invaluable insights for process optimization. scielo.org.coresearchgate.netmt.com
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for monitoring the progress of esterification reactions in real-time. mdpi.comyoutube.com By tracking the disappearance of the C=O stretch of the carboxylic acid and the appearance of the ester carbonyl band, the reaction kinetics can be accurately determined. mdpi.comyoutube.com This information is vital for optimizing reaction conditions in both batch and flow synthesis.
Raman spectroscopy is another valuable tool for in-situ reaction monitoring, offering complementary information to FT-IR. aiche.orgspectroscopyonline.comirdg.orgamericanpharmaceuticalreview.comacs.org Its ability to analyze samples in heterogeneous mixtures and through glass vessels makes it particularly suitable for monitoring reactions in complex environments. americanpharmaceuticalreview.com For transformations involving the aromatic anthracene core, Raman spectroscopy can provide detailed information about changes in the vibrational modes of the ring system. americanpharmaceuticalreview.com
The integration of these spectroscopic techniques into automated synthesis and flow chemistry platforms will enable real-time feedback and control, leading to more efficient and reproducible synthetic processes.
Table 2: In-Situ Monitoring Techniques for this compound Reactions
| Technique | Information Provided | Application |
| FT-IR Spectroscopy | Changes in functional groups (e.g., C=O, O-H). | Monitoring esterification and hydrolysis reactions. |
| Raman Spectroscopy | Vibrational modes of the carbon skeleton and functional groups. | Real-time analysis of aromatic ring transformations and C-Br bond reactions. |
| UV-Vis Spectroscopy | Changes in the electronic structure of the anthracene core. | Monitoring reactions that alter the conjugation of the aromatic system. |
| Fluorescence Spectroscopy | Changes in the fluorescence properties of the anthracene fluorophore. | Monitoring reactions that affect the photophysical properties of the molecule. |
Expanding the Scope of Anthracene-Bromoacetate Hybrid Molecules for Emerging Applications
The bifunctional nature of this compound makes it an ideal scaffold for the construction of novel hybrid molecules with tailored properties for emerging applications.
One significant area of opportunity lies in the development of fluorescent probes and sensors . alfa-chemistry.comresearchgate.netnih.govnih.govmdpi.com The anthracene core provides a sensitive fluorescent reporter, while the bromoacetate group can be used to attach a recognition element for a specific analyte. researchgate.net By designing appropriate linkers and recognition moieties, it is possible to create probes that exhibit a change in fluorescence upon binding to a target molecule or ion. This "turn-on" or "turn-off" fluorescence response can be used for the sensitive and selective detection of a wide range of species. nih.gov
Another promising application is in the field of bioconjugation and drug delivery . The reactive bromoacetate can be used to covalently attach the anthracene fluorophore to biomolecules such as proteins, peptides, and nucleic acids. researchgate.net This allows for the fluorescent labeling and tracking of these biomolecules in biological systems. Furthermore, the anthracene moiety itself has been investigated for its potential therapeutic properties, and hybrid molecules incorporating a bromoacetate linker could be designed as prodrugs that release an active agent upon a specific stimulus.
The development of novel materials with unique photophysical properties is another exciting avenue. By incorporating this compound into polymers or other macromolecular architectures, it may be possible to create materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs). bohrium.com
Synergistic Research with Computational and Experimental Approaches
A synergistic approach that combines computational modeling with experimental studies will be crucial for accelerating research and development related to this compound.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.netchemistryworld.comresearchgate.net For example, DFT can be used to predict the transition states and activation energies of reactions involving the bromoacetate group, aiding in the design of more efficient synthetic routes. researchgate.netsemanticscholar.org Computational modeling can also be used to understand the photophysical properties of anthracene-based fluorophores, guiding the design of new probes with optimized fluorescence characteristics. researchgate.netmdpi.comrsc.orgmdpi.com
Experimental validation of computational predictions is essential. The synthesis and characterization of new compounds, coupled with detailed kinetic and mechanistic studies, will provide the necessary data to refine and improve theoretical models. This iterative cycle of prediction and experimentation will lead to a deeper understanding of the fundamental properties of this compound and facilitate the rational design of new functional molecules and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
